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  • Product: 1-Cyclopentyl-1H-pyrazol-4-amine
  • CAS: 1152866-89-1

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling and Bioavailability of 1-Cyclopentyl-1H-pyrazol-4-amine: A Privileged Scaffold in Targeted Therapeutics

Introduction: The Strategic Role of the Cyclopentyl-Pyrazole Pharmacophore In modern fragment-based drug discovery (FBDD) and kinase inhibitor design, 1-Cyclopentyl-1H-pyrazol-4-amine (CAS: 1216126-64-5) has emerged as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Cyclopentyl-Pyrazole Pharmacophore

In modern fragment-based drug discovery (FBDD) and kinase inhibitor design, 1-Cyclopentyl-1H-pyrazol-4-amine (CAS: 1216126-64-5) has emerged as a highly privileged building block. This fragment is frequently incorporated into the core architecture of targeted therapeutics, particularly cyclin-dependent kinase (CDK) and Aurora kinase inhibitors[1].

From a pharmacokinetic (PK) perspective, the utility of this fragment lies in its dual-action structural features:

  • The Pyrazole-4-amine Core: Acts as a potent hydrogen-bond donor/acceptor system, specifically designed to anchor into the ATP-binding hinge region of kinases[2].

  • The Cyclopentyl Moiety: Serves as a lipophilic vector that significantly enhances membrane permeability and oral bioavailability, driving the compound's partition coefficient (logP) into the optimal range for intestinal absorption [3].

However, the addition of cycloalkanes introduces specific metabolic liabilities. This whitepaper systematically deconstructs the absorption, distribution, metabolism, and excretion (ADME) profile of 1-Cyclopentyl-1H-pyrazol-4-amine, providing self-validating protocols for its evaluation.

Physicochemical Properties & Predictive ADME

Before initiating in vitro testing, we must establish the baseline physicochemical properties of the fragment. The topological polar surface area (TPSA) and calculated lipophilicity (cLogP) dictate the fragment's passive transcellular diffusion capabilities.

Table 1: Physicochemical Parameters of 1-Cyclopentyl-1H-pyrazol-4-amine (Base Form)
ParameterValuePK Implication
Molecular Weight (MW) 151.21 g/mol Highly fragment-compliant (Rule of 3); allows for extensive functionalization without exceeding Rule of 5 limits.
cLogP ~1.5 - 1.8Optimal for gastrointestinal absorption; balances aqueous solubility with lipid membrane permeability.
TPSA 44.0 ŲExcellent for membrane penetration; values < 90 Ų strongly correlate with blood-brain barrier (BBB) crossing.
H-Bond Donors / Acceptors 1 / 2Low hydrogen bonding potential minimizes desolvation energy penalties during membrane transit.
pKa (Conjugate Acid) ~4.2Predominantly un-ionized at intestinal pH (6.5-7.4), maximizing passive absorption.

Absorption: Permeability and Bioavailability

The oral bioavailability ( ) of a drug is heavily dependent on its ability to traverse the intestinal epithelium. The cyclopentyl ring in this fragment is a deliberate medicinal chemistry choice to increase lipophilicity, thereby enhancing passive transcellular diffusion[4].

Protocol 1: Self-Validating Caco-2 Bidirectional Permeability Assay

To quantify absorption and assess potential efflux transporter liability (e.g., P-glycoprotein), we utilize the Caco-2 cell model.

Causality & Experimental Design: We run this assay bidirectionally—Apical to Basolateral (A→B) to simulate absorption, and Basolateral to Apical (B→A) to simulate efflux. To ensure the system is self-validating, we co-incubate with internal reference standards: Propranolol (high permeability control) and Rhodamine 123 (P-gp efflux control). If the controls fail their known historical ranges, the assay plate is rejected, ensuring absolute data trustworthiness.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm² (confirming tight junction integrity).

  • Dosing: Prepare a 10 µM solution of 1-Cyclopentyl-1H-pyrazol-4-amine in HBSS buffer (pH 7.4). Add to the donor chamber (Apical for A→B; Basolateral for B→A).

  • Incubation: Incubate at 37°C on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Quench immediately with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 10 mins. Analyze the supernatant via LC-MS/MS (MRM mode).

  • Data Processing: Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(C0​×A)

    (Where dQ/dt is the steady-state appearance rate, C0​ is initial concentration, and A is surface area).

Expected Outcome: Compounds containing the cyclopentyl-pyrazole motif typically exhibit high permeability ( Papp​>10×10−6 cm/s) and low efflux ratios (< 2.0), correlating to >80% human intestinal absorption.

Metabolism: CYP450 Clearance and the "Soft Spot"

While the cyclopentyl group drives absorption, it acts as a metabolic "soft spot." Aliphatic cycloalkanes are highly susceptible to oxidation (hydroxylation) by Cytochrome P450 enzymes, specifically CYP3A4 in the liver [5].

Protocol 2: Self-Validating Microsomal Stability Assay (HLM/RLM)

To predict in vivo hepatic clearance, we measure the intrinsic clearance ( CLint​ ) of the fragment in Human and Rat Liver Microsomes (HLM/RLM).

Causality & Experimental Design: We must differentiate between phase I (oxidative) and phase II (conjugative) metabolism. By supplying only NADPH (a cofactor for CYP450), we isolate Phase I turnover. We include Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate) as positive controls to validate enzyme batch activity.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled HLM or RLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Pre-Incubation: Add 1-Cyclopentyl-1H-pyrazol-4-amine (final concentration 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of cold acetonitrile to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge and analyze the parent compound depletion via LC-MS/MS. Plot the natural log of the remaining percentage versus time to determine the half-life ( t1/2​ ).

MetabolicPathway Parent 1-Cyclopentyl-1H- pyrazol-4-amine CYP Hepatic CYP450 (Primarily CYP3A4) Parent->CYP NADPH dependent Metab1 Hydroxylated Cyclopentyl Metabolite (-OH) CYP->Metab1 Major Soft Spot Metab2 Pyrazole N-Oxidation (Minor Pathway) CYP->Metab2 Minor Phase2 Phase II UGT Glucuronidation Metab1->Phase2 Metab2->Phase2 Excretion Renal Excretion (Urine) Phase2->Excretion

Primary Phase I and Phase II metabolic pathways of the cyclopentyl-pyrazole fragment.

In Vivo Pharmacokinetics & Lead Optimization Workflow

To establish true oral bioavailability ( ), in vitro data must be translated into in vivo rodent models (typically Sprague-Dawley rats or C57BL/6 mice). The bioavailability is calculated by comparing the Area Under the Curve (AUC) of oral (PO) versus intravenous (IV) administration:

Bioavailability(%F)=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

If the cyclopentyl ring undergoes excessive first-pass metabolism (resulting in low %F despite high Caco-2 permeability), medicinal chemists utilize bioisosteric replacement. Replacing the cyclopentyl group with a tetrahydropyran (THP) ring or introducing fluorine atoms can reduce lipophilicity and block CYP450 oxidation, thereby extending the half-life[5].

Workflow Synth Fragment Synthesis InVitro In Vitro ADME (Caco-2, HLM) Synth->InVitro InVivo In Vivo PK (Rodent Models) InVitro->InVivo BioAvail Bioavailability (%F) Assessment InVivo->BioAvail Opt Lead Optimization (Bioisosteres) BioAvail->Opt Opt->Synth Iterative PK Tuning

Iterative DMPK workflow for optimizing cyclopentyl-pyrazole bioavailability.

Conclusion

1-Cyclopentyl-1H-pyrazol-4-amine is a masterclass in fragment design. It perfectly balances the rigid, hydrogen-bonding requirements of kinase hinge-binding with the lipophilic demands of intestinal absorption. By employing rigorous, self-validating Caco-2 and microsomal stability assays, DMPK scientists can accurately map its pharmacokinetic profile. When metabolic liabilities arise at the cyclopentyl soft spot, iterative structure-property optimization (such as fluorination or heteroatom substitution) ensures the resulting active pharmaceutical ingredient achieves optimal oral bioavailability.

References

  • ResearchGate: CDK2 Inhibitors - Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Available at:[Link]

  • ResearchGate: Pyrazole Derivatives - Synthesis and Antimicrobial Activity of Some New 4-Hetarylpyrazole and Furo[2,3-c]pyrazole Derivatives. Available at:[Link]

  • NIH: Adamantane & Cyclopentyl Pharmacokinetics - The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Available at:[Link]

  • NIH: Cerebral Pharmacokinetics of Cycloalkanes - Influence of binding affinity and blood plasma level on cerebral pharmacokinetics and PET imaging characteristics of two novel xanthine PET radioligands for the A1 adenosine receptor. Available at:[Link]

  • RSC: Cytochrome P450 Metabolism - CHAPTER 9: Cytochrome P450 Metabolism. Royal Society of Chemistry. Available at:[Link]

Sources

Exploratory

Preliminary Screening Assays for 1-Cyclopentyl-1H-pyrazol-4-amine: A Fragment-Based Approach to Aurora A Kinase Modulation

Executive Summary 1-Cyclopentyl-1H-pyrazol-4-amine (CAS: 1216126-64-5) is a highly privileged chemical building block in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) campaigns targ...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclopentyl-1H-pyrazol-4-amine (CAS: 1216126-64-5) is a highly privileged chemical building block in modern medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD) campaigns targeting kinases. The aminopyrazole core serves as a well-established hinge-binding motif that interacts with the ATP-binding pocket of kinases, while the cyclopentyl substitution provides vectoral growth into the hydrophobic sub-pocket.

Notably, this fragment serves as the foundational pharmacophore for CD532, a potent Aurora A kinase inhibitor. CD532 not only inhibits Aurora A but induces a global conformational shift that disrupts the Aurora A/MYCN complex, driving the proteasomal degradation of the traditionally "undruggable" MYCN transcription factor in neuroblastoma[1]. This whitepaper outlines the preliminary screening cascade—from biophysical fragment validation to cellular phenotypic assays—required to evaluate 1-cyclopentyl-1H-pyrazol-4-amine and its elaborated derivatives.

Section 1: Rationale and Physicochemical Profiling

Before initiating any screening cascade, the fragment must be rigorously profiled. False positives in FBDD often arise from compound aggregation, poor solubility, or impurities.

Causality of Experimental Choice: Fragments are screened at very high concentrations (often 1 mM or higher). If a fragment aggregates, it can non-specifically inhibit enzymes (promiscuous inhibition), leading to dead-end synthetic efforts. Therefore, kinetic solubility and LC-MS/NMR purity checks are mandatory prerequisites.

Table 1: Physicochemical and Pharmacophoric Properties
PropertyValueRelevance to FBDD
Molecular Weight 151.21 g/mol Ideal for fragments (Rule of 3 compliant), allowing room for synthetic growth.
cLogP ~1.2Ensures sufficient aqueous solubility for high-concentration biophysical assays.
Hydrogen Bond Donors 1 (Primary Amine)Acts as the primary vector for synthetic elaboration (e.g., Buchwald-Hartwig amination).
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)Critical for establishing hydrogen bonds with the kinase hinge-region backbone.

Section 2: Biophysical Fragment Screening (Target Binding)

Causality of Experimental Choice: Unelaborated fragments typically exhibit low binding affinities (high micromolar to millimolar Kd​ ). Standard biochemical kinase assays, which measure substrate phosphorylation, are often insufficiently sensitive to detect these weak interactions and are prone to interference at high compound concentrations. Therefore, biophysical assays that measure direct target engagement are the mandatory first steps[2].

Protocol 1: High-Throughput Differential Scanning Fluorimetry (DSF)

DSF (Thermal Shift Assay) measures the stabilization of the Aurora A kinase domain upon fragment binding. This protocol is designed as a self-validating system: it requires a known stabilizing inhibitor (e.g., MLN8237/Alisertib) as a positive control to confirm protein folding, and a DMSO-only well as a baseline negative control.

  • Preparation of Protein Master Mix: Dilute recombinant human Aurora A kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Dispensing: Dispense 1-Cyclopentyl-1H-pyrazol-4-amine (from a 100 mM DMSO stock) into a 384-well PCR plate to achieve a final screening concentration of 1 mM (1% DMSO final).

  • Control Assignment: Assign columns for the positive control (10 µM MLN8237) and the negative control (1% DMSO vehicle).

  • Thermal Denaturation: Seal the plate and centrifuge at 1000 x g for 1 minute. Run the plate in a real-time PCR machine, ramping the temperature from 25°C to 95°C at a rate of 1°C/minute, monitoring fluorescence (Ex/Em: 490/530 nm).

  • Data Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative of the melt curve. A positive hit is defined as a ΔTm​≥2.0∘C relative to the DMSO control.

FBDD_Workflow A 1-Cyclopentyl-1H- pyrazol-4-amine (Fragment) B Biophysical Screen (DSF / SPR) A->B C Structural Biology (X-ray Co-crystallization) B->C D Hit-to-Lead Optimization C->D E Lead Compound (e.g., CD532) D->E

Fig 1. Fragment-Based Drug Discovery (FBDD) workflow for aminopyrazole derivatives.

Table 2: Comparative Biophysical Assay Metrics
Assay TypeOutput MetricSensitivityThroughputRole in Screening Cascade
DSF ΔTm​ (Thermal Shift)ModerateHighPrimary fragment library screening and triage.
SPR Kd​ , kon​ , koff​ HighMediumOrthogonal validation and binding kinetic profiling.
X-Ray 3D Binding PoseN/ALowRational hit-to-lead structural elaboration.

Section 3: Biochemical Profiling of Elaborated Leads

Once the fragment is validated and synthetically elaborated (e.g., via coupling to form the diaminophenyl-pyrimidine core of CD532), its functional inhibitory capacity must be quantified.

Causality of Experimental Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over traditional radiometric assays ( 33P -ATP) because it is non-radioactive, highly scalable, and utilizes a time-delay measurement that eliminates compound auto-fluorescence—a common artifact that plagues early-stage chemical libraries.

Protocol 2: TR-FRET Aurora A Kinase Activity Assay

This protocol utilizes a synthetic biotinylated peptide substrate and a europium-labeled anti-phospho antibody. Assay robustness is validated by calculating the Z'-factor; the plate is only accepted if Z' > 0.5.

  • Reagent Preparation: Prepare 2X Aurora A kinase/ATP solution (final concentrations: 1 nM Aurora A, 10 µM ATP) and 2X Substrate solution (final: 200 nM biotinylated-substrate) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA).

  • Incubation: Add 5 µL of the elaborated pyrazole derivative (titrated from 10 µM down to 0.5 nM) to a 384-well pro-plate. Add 5 µL of the Kinase/ATP solution and incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 10 µL of the Substrate solution to initiate the kinase reaction. Incubate for exactly 60 minutes at 25°C.

  • Reaction Termination & Detection: Add 20 µL of Stop/Detection buffer containing EDTA (to chelate Mg2+ and halt catalysis), Streptavidin-APC (acceptor), and Europium-labeled anti-phospho antibody (donor). Incubate in the dark for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the FRET ratio (665/615). Determine the IC50​ using a 4-parameter logistic regression model.

Section 4: Cellular Target Engagement & Phenotypic Screening

The ultimate goal of utilizing 1-Cyclopentyl-1H-pyrazol-4-amine is to generate compounds like CD532 that exert a profound cellular phenotype. CD532 is unique: it does not merely inhibit Aurora A's catalytic activity, but it alters the kinase's conformation to disrupt the Aurora A/MYCN protein-protein interaction, exposing MYCN to rapid proteasomal degradation[1].

AuroraA_MYCN AURKA Aurora A Kinase (Native Conformation) Complex Aurora A / N-Myc Complex (Stabilized) AURKA->Complex Binds MYCN N-Myc Protein MYCN->Complex Binds Degradation Proteasomal Degradation (Blocked) Complex->Degradation Prevents Degradation2 Proteasomal Degradation (Activated) Complex->Degradation2 MYCN Released Inhibitor CD532 / Pyrazole Derivative Inhibitor->AURKA Allosteric Shift Inhibitor->Complex Disrupts

Fig 2. Mechanism of MYCN degradation via Aurora A allosteric disruption.

Phenotypic Validation Assays

To validate the allosteric degradation mechanism in MYCN-amplified neuroblastoma cells (e.g., SK-N-BE(2)):

  • Immunoblotting for MYCN Degradation: Treat cells with the elaborated compound (0.1 - 1 µM) for 24 hours. Lyse cells and perform Western blotting. A successful allosteric degrader will show a dose-dependent loss of MYCN protein, whereas a standard orthosteric inhibitor (like MLN8237) will not induce the same level of degradation[3].

  • Cell Cycle Analysis: Because Aurora A is critical for mitotic entry, treat cells for 6 hours, stain with Propidium Iodide (PI), and analyze via flow cytometry. Effective compounds like CD532 prevent S-phase entry and cause distinct accumulation in the G0/G1 and G2/M phases[3].

References

1.[1] Title: Drugging MYCN through an allosteric transition in Aurora kinase A - PubMed Source: nih.gov URL:

2.[3] Title: Drugging MYCN through an Allosteric Transition in Aurora Kinase A - Shokat Lab Source: ucsf.edu URL:

3.[2] Title: Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design | Request PDF - ResearchGate Source: researchgate.net URL:

Sources

Foundational

Receptor binding affinity of 1-Cyclopentyl-1H-pyrazol-4-amine

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-Cyclopentyl-1H-pyrazol-4-amine Authored by: A Senior Application Scientist Preamble: The Pyrazole Scaffold - A Privileged Structure in Modern...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 1-Cyclopentyl-1H-pyrazol-4-amine

Authored by: A Senior Application Scientist

Preamble: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its remarkable versatility and metabolic stability have led to its incorporation into a multitude of approved therapeutic agents, spanning a wide range of disease indications.[1][2] From the anti-inflammatory celecoxib to the oncology drug ibrutinib and the erectile dysfunction treatment sildenafil, the pyrazole scaffold has proven its value in yielding potent and selective modulators of biological targets.[1][2] The diverse pharmacological activities of pyrazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscore the significance of this structural motif in the ongoing quest for novel therapeutics.[3][4][5]

This guide focuses on a specific, yet representative, member of this class: 1-Cyclopentyl-1H-pyrazol-4-amine . While the broader family of pyrazoles is well-studied, the specific receptor binding profile of this particular compound is not extensively documented in publicly available literature. Therefore, this document serves as a comprehensive, field-proven manual for researchers and drug development professionals on how to approach the characterization of its receptor binding affinity. We will delve into the core principles and methodologies required to identify and quantify the interaction of this molecule with its putative biological targets.

Section 1: Foundational Principles of Receptor-Ligand Interactions

The journey of a drug from a chemical entity to a therapeutic intervention begins with its interaction with a biological target, most commonly a protein receptor. The affinity of a ligand (in this case, 1-Cyclopentyl-1H-pyrazol-4-amine) for its receptor is a critical determinant of its potency and potential for therapeutic efficacy. This affinity is a measure of the strength of the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that form the ligand-receptor complex.

Quantitatively, binding affinity is often expressed as the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. The accurate determination of this parameter is paramount in early-stage drug discovery for lead optimization and structure-activity relationship (SAR) studies.

Section 2: Strategic Approaches to Determining Receptor Binding Affinity

The selection of an appropriate assay to measure receptor binding affinity depends on several factors, including the nature of the receptor, the availability of suitable reagents, and the desired throughput. This section will provide a detailed exploration of three widely employed and robust methodologies: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Radioligand Binding Assays: The Gold Standard for High-Throughput Screening

Radioligand binding assays are a highly sensitive and quantitative method for characterizing ligand-receptor interactions. These assays rely on the use of a radiolabeled ligand (a "hot" ligand) that binds to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled ligand (a "cold" ligand, such as 1-Cyclopentyl-1H-pyrazol-4-amine), and the extent of this displacement is used to determine the affinity of the unlabeled ligand.

Experimental Workflow: A Hypothetical Radioligand Binding Assay for 1-Cyclopentyl-1H-pyrazol-4-amine

Objective: To determine the binding affinity (Ki) of 1-Cyclopentyl-1H-pyrazol-4-amine for a hypothetical G-protein coupled receptor (GPCR), "Receptor X".

Workflow Diagram:

G_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Prepare membranes expressing Receptor X Incubation Incubate membranes, radioligand, and test compound Receptor_Prep->Incubation Ligand_Prep Prepare serial dilutions of 1-Cyclopentyl-1H-pyrazol-4-amine Ligand_Prep->Incubation Radioligand_Prep Prepare radiolabeled ligand (e.g., [3H]-Standard) at a fixed concentration Radioligand_Prep->Incubation Separation Separate bound from free radioligand via filtration Incubation->Separation Detection Quantify bound radioactivity using a scintillation counter Separation->Detection Competition_Curve Plot % inhibition vs. log concentration of test compound Detection->Competition_Curve IC50_Calc Calculate IC50 from the competition curve Competition_Curve->IC50_Calc Ki_Calc Calculate Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:
  • Preparation of Receptor Membranes:

    • Culture cells stably expressing "Receptor X".

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of receptor membranes to each well.

    • Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-known_antagonist) to each well. This concentration should be approximately equal to its Kd for the receptor.

    • Add increasing concentrations of the unlabeled test compound, 1-Cyclopentyl-1H-pyrazol-4-amine, to the wells.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Dry the filtermat and measure the radioactivity retained on each filter disc using a scintillation counter.

Data Analysis and Interpretation:

The raw data (counts per minute, CPM) are first converted to percent inhibition of specific binding. The concentration of 1-Cyclopentyl-1H-pyrazol-4-amine is then plotted against the percent inhibition on a logarithmic scale to generate a dose-response curve. A non-linear regression analysis is performed to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

Ki = IC₅₀ / (1 + [L]/Kd)

where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

Hypothetical Data Summary:

CompoundIC₅₀ (nM)Ki (nM)
1-Cyclopentyl-1H-pyrazol-4-amine7535
Reference Compound104.7

This table provides a clear comparison of the binding affinity of our test compound with a known reference compound.

Surface Plasmon Resonance (SPR): Real-Time, Label-Free Kinetics

SPR is a powerful optical technique that allows for the real-time, label-free analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (e.g., 1-Cyclopentyl-1H-pyrazol-4-amine) to a ligand (e.g., Receptor X) that is immobilized on the chip surface.

Experimental Workflow: SPR Analysis of 1-Cyclopentyl-1H-pyrazol-4-amine Binding

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) of 1-Cyclopentyl-1H-pyrazol-4-amine for "Receptor X".

Workflow Diagram:

G_spr_workflow cluster_prep Preparation cluster_assay Binding Measurement cluster_analysis Data Analysis Chip_Prep Immobilize purified Receptor X onto an SPR sensor chip Association Inject analyte over the sensor surface (Association phase) Chip_Prep->Association Analyte_Prep Prepare serial dilutions of 1-Cyclopentyl-1H-pyrazol-4-amine in running buffer Analyte_Prep->Association Dissociation Flow running buffer over the surface (Dissociation phase) Association->Dissociation Sensorgram_Fit Fit the sensorgram data to a kinetic binding model Association->Sensorgram_Fit Regeneration Inject a regeneration solution to remove bound analyte Dissociation->Regeneration Dissociation->Sensorgram_Fit Regeneration->Association Next cycle Rate_Constants Determine ka and kd Sensorgram_Fit->Rate_Constants Kd_Calc Calculate Kd (kd/ka) Rate_Constants->Kd_Calc

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Protocol:
  • Receptor Immobilization:

    • Purify "Receptor X" to a high degree.

    • Immobilize the purified receptor onto a suitable SPR sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Equilibrate the system with running buffer.

    • Inject a series of increasing concentrations of 1-Cyclopentyl-1H-pyrazol-4-amine over the sensor surface for a defined period (association phase).

    • Switch back to flowing running buffer to monitor the dissociation of the compound from the receptor (dissociation phase).

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.

Data Analysis and Interpretation:

The SPR instrument records the binding events as a sensorgram, which is a plot of the response units (RU) versus time. The association and dissociation phases of the sensorgram are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).

Hypothetical Kinetic Data:

Compoundka (1/Ms)kd (1/s)Kd (nM)
1-Cyclopentyl-1H-pyrazol-4-amine2.5 x 10⁵1.0 x 10⁻³4.0
Reference Compound5.0 x 10⁵5.0 x 10⁻⁴1.0

This table provides a detailed kinetic profile of the binding interaction, offering insights into the binding and unbinding rates of the compound.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

ITC is a biophysical technique that directly measures the heat changes that occur upon the binding of a ligand to a macromolecule. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow: ITC Analysis of 1-Cyclopentyl-1H-pyrazol-4-amine Binding

Objective: To determine the thermodynamic parameters of the interaction between 1-Cyclopentyl-1H-pyrazol-4-amine and "Receptor X".

Workflow Diagram:

G_itc_workflow cluster_prep Preparation cluster_assay Titration cluster_analysis Data Analysis Receptor_Prep Prepare a solution of purified Receptor X in the sample cell Titration Inject small aliquots of the ligand into the sample cell Receptor_Prep->Titration Ligand_Prep Prepare a solution of 1-Cyclopentyl-1H-pyrazol-4-amine in the injection syringe Ligand_Prep->Titration Heat_Measurement Measure the heat evolved or absorbed after each injection Titration->Heat_Measurement Binding_Isotherm Plot the heat change per injection against the molar ratio of ligand to protein Heat_Measurement->Binding_Isotherm Thermodynamic_Fit Fit the binding isotherm to a binding model Binding_Isotherm->Thermodynamic_Fit Parameter_Calc Determine Kd, n, ΔH, and ΔS Thermodynamic_Fit->Parameter_Calc

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Step-by-Step Protocol:
  • Sample Preparation:

    • Prepare a solution of purified "Receptor X" in a suitable buffer and place it in the sample cell of the ITC instrument.

    • Prepare a solution of 1-Cyclopentyl-1H-pyrazol-4-amine in the same buffer at a concentration 10-20 times higher than the receptor and load it into the injection syringe.

  • Titration:

    • Set the temperature of the instrument to the desired experimental temperature.

    • Perform a series of small, sequential injections of the ligand solution into the sample cell.

    • The instrument measures the heat change that occurs after each injection.

Data Analysis and Interpretation:

The raw data from an ITC experiment consist of a series of heat-flow peaks corresponding to each injection. The area under each peak is integrated and plotted against the molar ratio of ligand to protein to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the following equation:

ΔG = ΔH - TΔS = -RTln(Ka)

where Ka = 1/Kd.

Hypothetical Thermodynamic Data:

Parameter1-Cyclopentyl-1H-pyrazol-4-amine
Kd (nM)50
n (stoichiometry)1.05
ΔH (kcal/mol)-8.5
TΔS (kcal/mol)1.2

This table provides a complete thermodynamic signature of the binding event, offering insights into the driving forces of the interaction.

Section 3: Concluding Remarks and Future Directions

This guide has outlined a comprehensive and systematic approach to characterizing the receptor binding affinity of 1-Cyclopentyl-1H-pyrazol-4-amine, a representative of the pharmacologically significant pyrazole class of compounds. By employing a combination of robust techniques such as radioligand binding assays, surface plasmon resonance, and isothermal titration calorimetry, researchers can obtain a multi-faceted understanding of the ligand-receptor interaction, encompassing affinity, kinetics, and thermodynamics.

The data generated from these studies are crucial for guiding the subsequent stages of the drug discovery process, including lead optimization, in vivo efficacy studies, and safety pharmacology. A thorough characterization of the binding profile of novel chemical entities like 1-Cyclopentyl-1H-pyrazol-4-amine is an indispensable step towards the development of new and effective medicines.

References

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). Source to be determined.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023).
  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (2019). Source to be determined.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

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Exploratory

Predictive Toxicology and Safety Profile of 1-Cyclopentyl-1H-pyrazol-4-amine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a predictive toxicological and safety profile for 1-Cyclopentyl-1H-pyrazol-4-amine based on available data for structural...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive toxicological and safety profile for 1-Cyclopentyl-1H-pyrazol-4-amine based on available data for structurally related compounds, primarily its hydrochloride salt. As of the date of this guide, comprehensive in vivo toxicological studies specifically on 1-Cyclopentyl-1H-pyrazol-4-amine are not publicly available. The information herein is intended to guide initial safety assessments and highlight the necessary experimental investigations required for a complete safety profile.

Introduction: The Pyrazole Scaffold and the Need for a Comprehensive Safety Assessment

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from anti-inflammatory agents to kinase inhibitors for cancer therapy.[1][2] 1-Cyclopentyl-1H-pyrazol-4-amine, as a member of this class, represents a molecule of interest for further development. However, before any therapeutic potential can be realized, a thorough understanding of its safety profile is paramount. This guide synthesizes available information on closely related pyrazole derivatives to construct a predictive toxicological profile and outlines the essential in vivo studies required to definitively characterize the safety of 1-Cyclopentyl-1H-pyrazol-4-amine.

The causality behind a rigorous preclinical toxicology program is to identify potential target organ toxicities, establish a safe starting dose for first-in-human studies, and understand the dose-response relationship of any adverse effects.[3] This proactive approach is crucial for mitigating risks in clinical development.

Predictive Hazard Identification Based on Structurally Related Compounds

Data for the closely related compound, 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride, provides the most direct insight into the potential hazards of the parent amine.[4] The hazard classifications for the hydrochloride salt are summarized below.

Hazard ClassificationCategoryWarningHazard CodeSource
Skin Irritation2WarningH315Notified C&L[4]
Eye Irritation2AWarningH319Notified C&L[4]
Specific Target Organ Toxicity (Single Exposure)3WarningH336Notified C&L[4]

Table 1: GHS Hazard Classifications for 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride.[4]

These classifications suggest that 1-Cyclopentyl-1H-pyrazol-4-amine may cause skin and eye irritation upon direct contact and could potentially lead to transient central nervous system effects such as drowsiness or dizziness following a single exposure. Further experimental validation is essential.

Core Preclinical Toxicology Studies: A Roadmap for Safety Evaluation

A comprehensive preclinical safety evaluation should follow a logical, tiered approach. The following sections detail the critical studies and provide exemplary protocols.

Acute Toxicity Assessment

The initial step in in vivo toxicology is to determine the acute toxicity of a compound. This provides information on the potential for lethality from a single dose and helps in dose selection for subsequent studies. The OECD guidelines for acute oral toxicity testing offer several refined methods that aim to reduce the number of animals used.[5][6][7][8]

  • Animal Selection and Acclimatization: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as females are often slightly more sensitive.[7] Animals should be young adults and acclimatized to laboratory conditions for at least 5 days.

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. This involves dosing a single animal at a time with a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[7]

  • Main Study: Based on the sighting study, groups of animals are dosed at a single, fixed dose level. The outcome of the first animal in a group determines the dosing of the subsequent animals.

  • Dose Administration: The test substance is administered orally by gavage. The vehicle should be aqueous, if possible, and the volume should not exceed 2 mL/100g of body weight.[5]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous systems), and body weight changes for at least 14 days.[6][7]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key concern for potential carcinogenicity. A standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test) and an in vivo micronucleus assay.

  • Animal Dosing: Groups of at least five male and five female rodents are exposed to the test substance, typically via the intended clinical route of administration.[9] A positive control known to induce micronuclei and a vehicle control group are included.[9]

  • Dose Selection: A range of doses should be used, with the highest dose being the maximum tolerated dose (MTD) or a limit dose of 2000 mg/kg.

  • Sample Collection: Bone marrow is typically collected 24 and 48 hours after a single treatment.[10] Peripheral blood can also be used.

  • Slide Preparation and Analysis: Bone marrow smears are prepared, stained, and scored for the presence of micronuclei in polychromatic erythrocytes (PCEs).[9] At least 2000 PCEs per animal are scored.[10]

  • Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the control group indicates a positive result.

  • Bacterial Strains: A set of at least five strains of Salmonella typhimurium and Escherichia coli are used, which are designed to detect various types of point mutations.[11][12]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion.[11][13]

  • Exposure: The test compound is incubated with the bacterial strains at a range of concentrations.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid required by the parent strain. Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.[13]

Repeat-Dose Toxicity Studies

Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day) repeat-dose toxicity studies are essential for evaluating the effects of longer-term exposure to a compound. These studies provide critical information on target organ toxicity, the no-observed-adverse-effect level (NOAEL), and help guide dose selection for chronic studies and clinical trials.

Visualizing the Preclinical Safety Assessment Workflow

The following diagrams illustrate the logical flow of a preclinical safety assessment program.

Preclinical_Toxicity_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo_acute In Vivo - Acute Toxicity cluster_in_vivo_genetic In Vivo - Genotoxicity cluster_in_vivo_repeat In Vivo - Repeat-Dose Toxicity ames Ames Test acute_oral Acute Oral Toxicity (e.g., OECD 420) ames->acute_oral Initial Safety Assessment cytotox Cytotoxicity Assays micronucleus Micronucleus Test (OECD 474) acute_oral->micronucleus Investigate In Vivo Genotoxicity subchronic 28-Day Repeat-Dose Toxicity micronucleus->subchronic Proceed to Longer-Term Studies chronic 90-Day Repeat-Dose Toxicity subchronic->chronic Extended Exposure Assessment

Caption: A generalized workflow for preclinical toxicity assessment.

Safety_Decision_Tree Ames Ames Test Positive? Micronucleus Micronucleus Test Positive? Ames->Micronucleus No Stop High Risk: Consider Termination Ames->Stop Yes Acute_Tox High Acute Toxicity? Micronucleus->Acute_Tox No Micronucleus->Stop Yes Repeat_Tox Significant Repeat-Dose Toxicity at Therapeutic Dose? Acute_Tox->Repeat_Tox No Investigate Further Investigation Required Acute_Tox->Investigate Yes Proceed Acceptable Risk: Proceed with Development Repeat_Tox->Proceed No Repeat_Tox->Investigate Yes

Caption: A simplified decision tree for preclinical safety assessment.

Conclusion and Future Directions

While a definitive toxicity and safety profile for 1-Cyclopentyl-1H-pyrazol-4-amine in animal models requires dedicated experimental studies, the available data on its hydrochloride salt and the broader class of pyrazole derivatives provide a valuable starting point for a predictive assessment. The primary concerns based on this initial analysis are potential skin and eye irritation, and possible transient effects on the central nervous system with single high-dose exposures.

To move forward with the development of 1-Cyclopentyl-1H-pyrazol-4-amine, a comprehensive preclinical toxicology program, as outlined in this guide, is essential. This program should be conducted in compliance with international guidelines (e.g., OECD) and good laboratory practices (GLP). The data generated will be critical for a thorough risk assessment and for establishing a safe therapeutic window for this promising compound.

References

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987 - National Toxicology Program. (1987, February 24).
  • OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry) - Scribd. (n.d.).
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF - Slideshare. (n.d.).
  • In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments. (n.d.).
  • In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed. (2000, November 20).
  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure | OECD. (2022, June 30).
  • 40 CFR § 79.64 - In vivo micronucleus assay. - Cornell Law School. (n.d.).
  • Bacterial Reverse Mutation Test (Ames Test) - Enamine. (n.d.).
  • (PDF) A high-throughput in vivo micronucleus assay for genome instability screening in mice. (2014, December 31).
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471) - NIB. (n.d.).
  • Bacterial Reverse Mutation Test: Ames Test - PubMed. (n.d.).
  • The in vivo micronucleus assay in mammalian bone marrow and peripheral blood. A report of the U.S. Environmental Protection Agency Gene-Tox Program - PubMed. (n.d.).
  • Bacterial Reverse Mutation Assay (Ames Test) GLP Report - Bulldog-Bio. (n.d.).
  • REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI STUDY SPONSOR: PROJECT NUMBER: 41 - Regulations.gov. (n.d.).
  • 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride — Chemical Substance Information. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, August 8).
  • Pyrazole: preclinical reassessment - PubMed. (1988, December).
  • Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][5][7]oxazine-3- - ACS Publications. (2022, October 24). Retrieved from

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. (2023, April 11).
  • • SAFETY DATA SHEET - MilliporeSigma. (2026, January 6).
  • Safety data sheet - BASF. (2026, March 6).
  • Chronic toxicity of pyrazolones: the problem of nitrosation - PubMed. (1980, October).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF - ResearchGate. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • The Pharmacokinetics and Toxicity of the Anthrapyrazole Anti-Cancer Drug CI-941 in the Mouse: A Guide for Rational Dose Escalation in Patients - PubMed. (n.d.).
  • Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates - Pharma Models. (2015, January 26).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed. (2023, April 25).

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Foundational

Thermodynamic Properties and Solubility of 1-Cyclopentyl-1H-pyrazol-4-amine: A Methodological and Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 1-Cyclopentyl-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant int...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract 1-Cyclopentyl-1H-pyrazol-4-amine belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous clinically approved drugs.[1][2][3] The successful progression of any drug candidate from discovery to clinical application is fundamentally dependent on its physicochemical properties, with thermodynamic stability and aqueous solubility being paramount. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADMET) profile, directly influencing its bioavailability and therapeutic efficacy.[4][5] This technical guide serves as a comprehensive resource for researchers engaged in the characterization of 1-Cyclopentyl-1H-pyrazol-4-amine and its analogues. In the absence of publicly available experimental data for this specific molecule, this document provides a robust theoretical framework, detailed experimental protocols for determining its solubility and thermodynamic properties, and expert insights into the interpretation of this data within the context of drug development. The methodologies outlined herein are designed to establish a self-validating system for the thorough physicochemical profiling of novel pyrazole-based entities.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Development

The pyrazole nucleus is a privileged scaffold in modern drug discovery, valued for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of target engagement and pharmacokinetic properties.[1][6][7] As drug discovery programs increasingly explore novel chemical space, a comprehensive understanding of the fundamental physicochemical properties of lead candidates like 1-Cyclopentyl-1H-pyrazol-4-amine is not merely advantageous—it is critical.

Poor aqueous solubility is a leading cause of attrition in the drug development pipeline.[4] A compound must dissolve to be absorbed, and its solubility dictates the achievable concentration in the gastrointestinal tract, which is the driving force for absorption.[4] Beyond mere solubility, the thermodynamic parameters of dissolution—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide a deeper understanding of the forces governing this process.[8][9] This knowledge is indispensable for rational drug design, enabling chemists to optimize molecular structure for improved biopharmaceutical performance and guiding formulation scientists in developing effective drug delivery systems.

Theoretical Framework: Understanding Solubility and Thermodynamics

The Thermodynamics of Dissolution

The dissolution of a crystalline solid into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is composed of enthalpic (ΔH_sol) and entropic (ΔS_sol) contributions.[10][11]

ΔG_sol = ΔH_sol - TΔS_sol [10]

  • Gibbs Free Energy (ΔG_sol): Represents the overall driving force of the dissolution process. A negative ΔG_sol indicates a spontaneous process. It is directly related to the solubility of the compound.

  • Enthalpy (ΔH_sol): Reflects the net change in heat. It is the sum of the energy required to break the solute-solute bonds in the crystal lattice (lattice energy) and the solvent-solvent bonds, minus the energy released upon the formation of new solute-solvent interactions (solvation energy).

  • Entropy (ΔS_sol): Represents the change in randomness or disorder of the system. Dissolution typically leads to an increase in entropy as the ordered crystal structure is broken down and the solute molecules become dispersed in the solvent.

Solubility: A Thermodynamic Equilibrium

Solubility is defined as the maximum concentration of a solute that can be dissolved in a solvent at a given temperature to form a saturated solution at equilibrium.[12] In drug discovery, it is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (e.g., 24-48 hours), ensuring the system has reached its lowest energy state.[13][14] This value is critical for biopharmaceutical classification and formulation development.

  • Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous buffer.[13] It is a high-throughput method used in early discovery to flag compounds that may have solubility issues, but it often overestimates the true thermodynamic solubility.[13][14]

Structural Analysis and Predicted Profile of 1-Cyclopentyl-1H-pyrazol-4-amine

A qualitative assessment of the molecular structure of 1-Cyclopentyl-1H-pyrazol-4-amine allows for informed predictions of its physicochemical behavior.

  • Pyrazole Core: The aromatic pyrazole ring contains two nitrogen atoms. The N-H proton is a hydrogen bond donor, while the pyridine-like nitrogen is a hydrogen bond acceptor. This contributes to the polarity of the molecule.

  • 4-Amino Group (-NH₂): This primary amine is a potent hydrogen bond donor, significantly enhancing the potential for interaction with polar solvents like water.

  • 1-Cyclopentyl Group: This non-polar, aliphatic substituent increases the lipophilicity of the molecule. It will contribute favorably to solubility in non-polar organic solvents but may reduce aqueous solubility.

Based on this structure, 1-Cyclopentyl-1H-pyrazol-4-amine is expected to be a weak base. Its solubility will likely be pH-dependent, increasing at lower pH due to the protonation of the amino group. The molecule possesses a balance of polar (pyrazole, amine) and non-polar (cyclopentyl) features, suggesting it will exhibit moderate solubility in polar solvents and lower solubility in non-polar hydrocarbon solvents.

Experimental Determination of Thermodynamic Solubility

The isothermal shake-flask method is the gold-standard for determining equilibrium thermodynamic solubility.[11] The protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Detailed Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of crystalline 1-Cyclopentyl-1H-pyrazol-4-amine to a series of vials containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, organic solvents). "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. The extended time is crucial to overcome kinetic barriers to dissolution.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by filtration (e.g., using a 0.22 µm PVDF syringe filter) or high-speed centrifugation.

  • Quantification: Dilute the clear, saturated solution with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[15]

  • Calibration: Prepare a standard curve using known concentrations of 1-Cyclopentyl-1H-pyrazol-4-amine to accurately determine the concentration in the experimental samples.

Data Presentation for Solubility Studies

Quantitative solubility data should be summarized in a clear, structured format.

Solvent/MediumpHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Water7.025Experimental ValueCalculated Value
PBS7.425Experimental ValueCalculated Value
SGF (Simulated Gastric Fluid)1.237Experimental ValueCalculated Value
SIF (Simulated Intestinal Fluid)6.837Experimental ValueCalculated Value
MethanolN/A25Experimental ValueCalculated Value
AcetonitrileN/A25Experimental ValueCalculated Value
Experimental Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to solvent vial B Agitate at constant T (24-48 hours) A->B C Centrifuge or Filter (0.22 µm) B->C D Dilute Supernatant C->D E Analyze by HPLC or UPLC-MS/MS D->E F Calculate Concentration using Standard Curve E->F Result Thermodynamic Solubility Value F->Result

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Determination of Thermodynamic Properties

A complete thermodynamic profile requires the determination of key parameters related to both the solid state of the compound and its dissolution process.

Solid-State Characterization by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point (T_m) and the enthalpy of fusion (ΔH_fus), which is the energy required to break the crystal lattice. A high T_m and ΔH_fus suggest strong intermolecular interactions in the solid state, which can correlate with lower solubility.[16]

Experimental Protocol:

  • Accurately weigh 3-5 mg of 1-Cyclopentyl-1H-pyrazol-4-amine into an aluminum DSC pan.

  • Crimp the pan to seal it. An empty, sealed pan is used as a reference.

  • Place both pans into the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • The melting point is the onset temperature of the endothermic peak, and the enthalpy of fusion is calculated from the area of this peak.

Dissolution Thermodynamics via van't Hoff Analysis

The enthalpy of solution (ΔH_sol) can be determined by measuring the thermodynamic solubility at several different temperatures. The relationship is described by the van't Hoff equation:[11][12]

ln(S) = - (ΔH_sol / R) * (1/T) + (ΔS_sol / R)

Where:

  • S is the molar solubility

  • R is the ideal gas constant (8.314 J/mol·K)

  • T is the absolute temperature in Kelvin

Experimental Protocol:

  • Determine the thermodynamic solubility (S) of 1-Cyclopentyl-1H-pyrazol-4-amine at a minimum of four different temperatures (e.g., 298 K, 303 K, 308 K, 313 K) using the shake-flask method described in Section 3.1.

  • Plot ln(S) versus 1/T.

  • The data should yield a straight line where the slope is equal to -ΔH_sol/R and the y-intercept is equal to ΔS_sol/R.

  • From this plot, both the enthalpy and entropy of solution can be calculated.

Data Presentation for Thermodynamic Properties
ParameterSymbolMethodValueUnits
Melting PointT_mDSCExperimental Value°C
Enthalpy of FusionΔH_fusDSCExperimental ValuekJ/mol
Enthalpy of SolutionΔH_solvan't HoffCalculated ValuekJ/mol
Entropy of SolutionΔS_solvan't HoffCalculated ValueJ/mol·K
Gibbs Free Energy of Solution (at 298K)ΔG_solCalculatedCalculated ValuekJ/mol
Data Analysis Workflow Visualization

G cluster_exp 1. Experiment cluster_calc 2. Calculation & Plotting cluster_analysis 3. Analysis A Measure Thermodynamic Solubility at multiple temperatures (T1, T2, T3, T4) B Calculate Molar Solubility (S) and ln(S) A->B C Calculate 1/T for each temperature B->C D Plot ln(S) vs. 1/T C->D E Perform Linear Regression D->E F Slope = -ΔH_sol / R E->F G Intercept = ΔS_sol / R E->G ResultH ΔH_sol F->ResultH ResultS ΔS_sol G->ResultS

Caption: van't Hoff analysis workflow for dissolution thermodynamics.

Data Interpretation and Application in Drug Development

The data generated from these experiments provide critical insights for strategic decision-making:

  • Solubility and the Biopharmaceutics Classification System (BCS): The aqueous solubility at pH 1.2, 4.5, and 6.8 is used to classify a drug under the BCS. A compound is considered "highly soluble" if its highest dose strength is soluble in ≤250 mL of aqueous media over this pH range. This classification, along with permeability data, predicts a drug's in vivo performance and determines the regulatory path for bioequivalence studies.

  • Interpreting Thermodynamic Signatures:

    • A positive (endothermic) ΔH_sol indicates that energy is required to dissolve the compound, which is common for crystalline solids as the lattice energy term dominates. In this case, solubility will increase with increasing temperature.

    • A negative (exothermic) ΔH_sol suggests that the energy released from solvation is greater than the lattice energy. Here, solubility will decrease with increasing temperature.

    • The magnitude of ΔS_sol reflects the increase in disorder. A large, positive entropy change is favorable for dissolution.

  • Guiding Formulation Strategy: If a compound has low aqueous solubility (a common issue in modern drug discovery), the thermodynamic data can guide formulation strategies. For example, if dissolution is highly endothermic, formulating the drug for administration with a warm liquid could be considered. If the compound is much more soluble in specific organic solvents, this informs the selection of co-solvents or lipid-based formulations. Understanding these properties is essential for developing amorphous solid dispersions, a common technique to improve the solubility of poorly soluble drugs.

Conclusion

A thorough characterization of the thermodynamic properties and solubility of 1-Cyclopentyl-1H-pyrazol-4-amine is a foundational step in its evaluation as a potential drug candidate. While direct experimental values are not yet published, the theoretical framework and detailed, field-proven protocols provided in this guide empower researchers to generate this crucial data with high scientific integrity. By systematically measuring thermodynamic solubility via the shake-flask method, characterizing the solid state by DSC, and determining the thermodynamics of dissolution through van't Hoff analysis, development teams can make informed, data-driven decisions. This comprehensive physicochemical profile is essential for mitigating risks, optimizing formulations, and ultimately increasing the probability of translating a promising molecule into a successful therapeutic agent.

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  • Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • ACS Publications. (2014). Dissolution of Crystalline Pharmaceuticals: Experimental Investigation and Thermodynamic Modeling. Industrial & Engineering Chemistry Research.
  • ResearchGate. (2025). Thermodynamic modelling and experimental validation of pharmaceutical solubility in supercritical solvent.
  • ChemScene. (n.d.). N-Cyclopentyl-1-methyl-1H-pyrazol-4-amine. ChemScene.
  • Shrinidhi, A., et al. (2024).
  • NIST. (n.d.). 1H-Pyrazole. NIST WebBook.
  • Chemical Substance Information. (n.d.). 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 1-Cyclopentyl-1H-pyrazol-4-amine Derivatives

Introduction & Strategic Relevance In modern drug discovery, substituted pyrazoles are privileged scaffolds frequently embedded in the structures of kinase inhibitors, particularly Janus kinase (JAK) inhibitors (e.g., Ru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

In modern drug discovery, substituted pyrazoles are privileged scaffolds frequently embedded in the structures of kinase inhibitors, particularly Janus kinase (JAK) inhibitors (e.g., Ruxolitinib) and various antitrypanosomal agents [1, 2]. The compound 1-cyclopentyl-1H-pyrazol-4-amine serves as a highly versatile, electron-rich nucleophilic building block for synthesizing complex pyrazolopyrimidines and related heterocyclic therapeutics.

This application note details a robust, high-yielding, two-step protocol for synthesizing 1-cyclopentyl-1H-pyrazol-4-amine starting from commercially available 4-nitro-1H-pyrazole. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to elucidate the mechanistic causality behind each experimental choice, ensuring reproducibility and process safety.

Mechanistic Overview & Synthetic Strategy

The synthesis relies on a highly efficient two-step sequence:

  • Regioselective SN​2 N-Alkylation : The acidic N-H proton of 4-nitro-1H-pyrazole is deprotonated using a strong base, followed by nucleophilic attack on cyclopentyl bromide. The symmetry of the 4-nitro-1H-pyrazole ring ensures that alkylation at either nitrogen yields the same regioisomer, eliminating the need for complex chromatographic separation.

  • Catalytic Hydrogenation : The nitro group is cleanly reduced to a primary amine using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is prioritized over metal-acid reductions (e.g., Fe/HCl or SnCl2) because it avoids harsh acidic conditions, minimizes heavy metal waste, and simplifies the workup to a mere filtration step [3].

Pathway SM 4-Nitro-1H-pyrazole (C3H3N3O2) INT 1-Cyclopentyl-4-nitro-1H-pyrazole (C8H11N3O2) SM->INT Cyclopentyl bromide NaH, DMF, 0°C -> RT PROD 1-Cyclopentyl-1H-pyrazol-4-amine (C8H13N3) INT->PROD H2 (1 atm), 10% Pd/C MeOH, RT

Figure 1: Two-step synthetic pathway for 1-Cyclopentyl-1H-pyrazol-4-amine.

Experimental Protocols

Step 1: Synthesis of 1-Cyclopentyl-4-nitro-1H-pyrazole

Reagents Required:

  • 4-Nitro-1H-pyrazole (1.0 eq, 10.0 mmol, 1.13 g)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 eq, 12.0 mmol, 0.48 g)

  • Cyclopentyl bromide (1.2 eq, 12.0 mmol, 1.29 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert nitrogen gas.

  • Dissolution : Dissolve 4-nitro-1H-pyrazole in 20 mL of anhydrous DMF. Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation : Add the NaH dispersion portion-wise over 5 minutes.

    • Expert Insight (Causality): NaH is selected over weaker bases like K2​CO3​ because it irreversibly deprotonates the pyrazole, driving the equilibrium forward. The immediate evolution of H2​ gas serves as a self-validating visual indicator of reagent viability and reaction progress.

  • Alkylation : After stirring for 30 minutes at 0 °C (until gas evolution ceases), add cyclopentyl bromide dropwise via syringe.

  • Propagation : Remove the ice bath, allow the reaction to warm to room temperature (RT), and stir for 4 to 12 hours. Monitor via TLC (Hexanes:EtOAc, 3:1).

  • Workup : Quench the reaction carefully with cold water (30 mL) to destroy unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Expert Insight: Wash the combined organic layers with a 5% aqueous LiCl solution or copious amounts of brine (5 x 30 mL). DMF is highly miscible in EtOAc; multiple aqueous washes are strictly required to partition the DMF out of the organic phase.

  • Isolation : Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the intermediate as a pale yellow oil/solid.

Step 2: Synthesis of 1-Cyclopentyl-1H-pyrazol-4-amine

Reagents Required:

  • 1-Cyclopentyl-4-nitro-1H-pyrazole (1.0 eq, ~8.5 mmol from Step 1)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight, ~150 mg)

  • Methanol (MeOH) (30 mL)

  • Hydrogen gas ( H2​ ) (1 atm, balloon)

Step-by-Step Procedure:

  • Dissolution : Dissolve the intermediate from Step 1 in 30 mL of MeOH in a 100 mL round-bottom flask.

  • Catalyst Addition : Thoroughly purge the flask with nitrogen. Carefully add the 10% Pd/C powder.

    • Expert Insight (Safety): Dry Pd/C is highly pyrophoric when exposed to methanol vapors and atmospheric oxygen. Always add the catalyst under a blanket of inert gas to prevent autoignition.

  • Atmosphere Exchange : Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with H2​ gas from a balloon. Repeat this purge cycle three times to ensure a pure H2​ atmosphere.

  • Reduction : Stir the suspension vigorously at RT for 2 to 4 hours. The yellow color of the solution will rapidly fade as the nitro group is reduced.

  • Filtration : Purge the flask with nitrogen to remove residual H2​ . Filter the reaction mixture through a tightly packed pad of Celite.

    • Expert Insight: Never use standard filter paper alone. Fine palladium particulates will pass through standard pores, contaminating the final amine with heavy metals and causing premature degradation. Celite ensures a crystal-clear filtrate.

  • Concentration : Wash the Celite pad with additional MeOH (20 mL). Concentrate the combined filtrates under reduced pressure to yield the target amine.

Workflow Step1 1. Deprotonation NaH in anhydrous DMF (0 °C) Step2 2. N-Alkylation Add Cyclopentyl bromide (RT, 4-12h) Step1->Step2 Step3 3. Workup & Isolation EtOAc extraction, Brine wash Step2->Step3 Step4 4. Catalytic Hydrogenation 10% Pd/C, H2 gas, MeOH (RT, 2-4h) Step3->Step4 Step5 5. Filtration Filter through Celite pad Step4->Step5 Step6 6. Concentration Yield 1-Cyclopentyl-1H-pyrazol-4-amine Step5->Step6

Figure 2: Operational workflow for the synthesis and isolation of the target amine.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative yields and standard analytical benchmarks for both the intermediate and the final product. Validation of these benchmarks confirms the integrity of the synthesis.

CompoundExpected YieldPhysical AppearanceLC-MS ( [M+H]+ ) 1H NMR (Selected Diagnostic Peaks, CDCl3​ )
1-Cyclopentyl-4-nitro-1H-pyrazole 85 - 92%Pale yellow oil to solid182.1 m/z δ 8.15 (s, 1H), 8.05 (s, 1H), 4.75 (m, 1H)
1-Cyclopentyl-1H-pyrazol-4-amine 92 - 98%Off-white to brown solid152.1 m/z δ 7.10 (s, 1H), 6.95 (s, 1H), 4.50 (m, 1H), 3.80 (br s, 2H, NH2​ )

Note: The dramatic upfield shift of the pyrazole protons (from ~8.1 ppm to ~7.0 ppm) is the definitive marker of successful nitro-to-amine reduction, caused by the shift from an electron-withdrawing group ( −NO2​ ) to an electron-donating group ( −NH2​ ).

Troubleshooting & Process Optimization

  • Incomplete Alkylation (Step 1) : If TLC shows unreacted starting material after 12 hours, the NaH may have degraded due to moisture exposure. Ensure the use of freshly opened, anhydrous DMF and verify the quality of the NaH dispersion.

  • Catalyst Poisoning (Step 2) : If the hydrogenation stalls, it is highly likely that residual bromide ions or trace DMF from Step 1 have poisoned the palladium catalyst. To resolve this, ensure rigorous aqueous washing during the Step 1 workup. If stalling occurs mid-reaction, filter the mixture, add a fresh batch of Pd/C, and re-subject to H2​ .

  • Amine Oxidation : Primary electron-rich heteroaromatic amines can slowly oxidize upon prolonged exposure to air and light, turning dark brown or purple. Store the final product under argon at -20 °C if not used immediately in subsequent coupling reactions.

References

  • European Patent Office. (2017). OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE (Patent No. EP3119775A1).
  • National Institutes of Health. (2018). Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. PMC. Retrieved from [Link]

  • United States Patent and Trademark Office. (2015). Prodrug forms of kinase inhibitors and their use in therapy (Patent No. US9073916B2).
Application

Application Note: Dissolution and Handling of 1-Cyclopentyl-1H-pyrazol-4-amine for In Vitro Cell Culture Assays

Introduction & Scientific Rationale 1-Cyclopentyl-1H-pyrazol-4-amine is a critical lipophilic building block and intermediate frequently utilized in the synthesis of advanced pharmacological agents, including targeted ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1-Cyclopentyl-1H-pyrazol-4-amine is a critical lipophilic building block and intermediate frequently utilized in the synthesis of advanced pharmacological agents, including targeted kinase inhibitors such as [1]. Because of the hydrophobic nature of the cyclopentyl ring paired with the reactive primary amine, the compound is predominantly synthesized, shipped, and handled as a hydrochloride salt ()[2].

When evaluating this intermediate or its direct derivatives in cell-based in vitro assays, achieving complete dissolution without inducing solvent-mediated cytotoxicity is paramount. Poor solvation leads to localized precipitation in aqueous culture media, resulting in variable dosing, false negatives, and irreproducible phenotypic readouts.

Physicochemical Properties

Understanding the chemical nature of the compound dictates the choice of solvent and storage conditions.

PropertyValue
Chemical Name 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride
CAS Number 1216126-64-5 (HCl salt)[2] / 1790365-71-7 (Free base)[3]
Molecular Formula C8H13N3 · HCl
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)

Causality in Experimental Design (E-E-A-T)

Why use anhydrous DMSO instead of water? Although the hydrochloride salt imparts some aqueous solubility compared to the free base, storing aqueous stock solutions of primary amines exposes them to rapid hydrolysis, oxidation, and microbial contamination. Anhydrous DMSO acts as a universal aprotic solvent that effectively disrupts the crystalline lattice of the pyrazole derivative while maintaining absolute sterility for cell culture.

Why strictly limit final DMSO concentration to ≤0.1%? DMSO is biologically active. Literature demonstrates that DMSO concentrations as low as 0.1% (v/v) can suppress cell growth and alter transcriptomic profiles ()[4]. Furthermore, concentrations exceeding 1% (v/v) induce caspase-independent neuronal death and apoptosis in sensitive cell lines ()[5].

The Self-Validating System: To ensure the protocol is self-validating, every assay must include an untreated control and a strict "Vehicle Control" containing exactly the same concentration of DMSO (e.g., 0.1%) as the highest compound dose. If the vehicle control exhibits morphological changes or >5% viability loss compared to the untreated control, the assay is immediately flagged as invalid, indicating solvent toxicity rather than compound efficacy[5].

Step-by-Step Dissolution Protocol

Phase 1: Preparation of 10 mM Master Stock
  • Equilibration : Allow the sealed vial of [6] to equilibrate to room temperature for at least 30 minutes in a desiccator.

    • Causality: Prevents condensation of atmospheric moisture onto the hygroscopic HCl salt, which would degrade the stock over time.

  • Weighing : Weigh exactly 1.88 mg of the compound (assuming MW ≈ 187.67 g/mol for the HCl salt) into a sterile, endotoxin-free microcentrifuge tube.

  • Solvation : Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Agitation : Vortex the solution gently for 30 seconds. If micro-particulates remain visible, sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution is completely optically clear.

Phase 2: Aliquoting and Storage
  • Dispensing : Divide the 10 mM stock into 20 µL to 50 µL single-use aliquots using amber tubes.

    • Causality: Amber tubes protect the primary amine from photo-oxidation.

  • Storage : Store immediately at -20°C (or -80°C for >6 months).

    • Causality: Prevents repeated freeze-thaw cycles, which cause the compound to precipitate out of the DMSO matrix and rapidly degrade.

Phase 3: Serial Dilution for Cell Culture

To achieve a final assay concentration of 10 µM (a standard screening concentration) without exceeding 0.1% DMSO:

  • Thaw a 10 mM stock aliquot at room temperature.

  • Intermediate Dilution : Dilute the 10 mM stock 1:1000 directly into pre-warmed (37°C) complete cell culture media.

    • Method: Add 1.0 µL of the 10 mM stock to 999 µL of media.

    • Result: Final compound concentration is 10 µM; final DMSO concentration is exactly 0.1% (v/v).

  • Homogenization : Mix by gentle inversion or pipetting up and down. Do not vortex protein-rich media (e.g., containing FBS) to avoid foaming and protein denaturation.

Table: Dilution Matrix for Target Concentrations

Note: Always prepare intermediate DMSO stocks if lower final concentrations are needed, ensuring the volume of DMSO added to the media remains constant across all experimental and vehicle control groups.

Target Assay ConcentrationStock Concentration UsedVolume of StockVolume of MediaFinal DMSO (v/v)
10 µM10 mM1.0 µL999 µL0.1%
1 µM1 mM (Intermediate)1.0 µL999 µL0.1%
100 nM100 µM (Intermediate)1.0 µL999 µL0.1%

Workflow Visualization

Workflow A 1-Cyclopentyl-1H-pyrazol-4-amine (Solid HCl Salt) B Equilibrate to RT (Prevent Condensation) A->B C Dissolve in Anhydrous DMSO (10 mM Master Stock) B->C D Aliquot into Amber Vials (Protect from Photo-oxidation) C->D E Store at -20°C (Avoid Freeze-Thaw) D->E F Thaw & Dilute in Media (Final DMSO ≤ 0.1%) E->F G In Vitro Cell Culture Assay F->G

Workflow for the dissolution and handling of 1-Cyclopentyl-1H-pyrazol-4-amine for cell assays.

References

  • NextSDS. "1-cyclopentyl-1H-pyrazol-4-amine hydrochloride — Chemical Substance Information." Source: NextSDS. URL: [Link]

  • Galvao, J., et al. "Unexpected low-dose toxicity of the universal solvent DMSO." Source: ResearchGate / FASEB J. URL: [Link]

  • Tandfonline. "Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?" Source: Taylor & Francis Online. URL: [Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 1-Cyclopentyl-1H-pyrazol-4-amine

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Bulk Drug Substance Introduction and Analyte Profiling 1-Cyclo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Bulk Drug Substance

Introduction and Analyte Profiling

1-Cyclopentyl-1H-pyrazol-4-amine (often handled as a hydrochloride salt) is a highly versatile building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting the JAK/STAT signaling pathways. Ensuring the purity of this intermediate is critical, as downstream synthetic steps can amplify the impact of structurally similar impurities.

From a chromatographic perspective, 1-Cyclopentyl-1H-pyrazol-4-amine presents specific challenges[1]. The molecule features a highly basic primary amine attached to a polar pyrazole core, juxtaposed with a hydrophobic cyclopentyl ring. If not properly controlled, the basic amine will strongly interact with residual silanol groups on silica-based stationary phases, leading to severe peak tailing, poor resolution, and compromised quantitation. This application note details a causality-driven approach to developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, strictly adhering to [2] and [3].

Method Development Rationale

To build a robust, self-validating analytical procedure, every parameter must be selected based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: We utilize an end-capped, ethylene-bridged hybrid (BEH) C18 column. Causality: Standard silica columns contain acidic silanols (pKa ~4.5) that ionize and electrostatically bind to the protonated pyrazole-amine, causing peak tailing. A BEH C18 column minimizes these secondary interactions while providing the hydrophobic retention needed for the cyclopentyl moiety.

  • Mobile Phase & pH Control: The mobile phase employs 0.05% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. Causality: The primary amine has a pKa of approximately 4.5. Operating at a pH of ~2.0 ensures the amine is 100% protonated, preventing split peaks caused by partial ionization. Furthermore, the lipophilic trifluoroacetate anion acts as an ion-pairing agent, shielding the positive charge and increasing the analyte's retention on the C18 phase.

  • Detector Wavelength: UV detection is set to 254 nm. Causality: The conjugated π -system of the pyrazole ring exhibits a strong π→π∗ transition in this region, maximizing the signal-to-noise ratio (S/N) and ensuring high sensitivity for trace impurity detection.

MethodDev A Analyte Profiling (Basic Amine, Hydrophobic Ring, UV Max ~254nm) B Stationary Phase Selection (End-capped BEH C18 to minimize silanol interactions) A->B C Mobile Phase Optimization (0.05% TFA: Fully protonates amine, acts as ion-pair) B->C D Gradient Profile Design (5% to 95% ACN for orthogonal impurity clearance) C->D E System Suitability Testing (SST) (Self-validating: Tailing < 1.5, Plates > 5000) D->E

Fig 1. Causality-driven logic for RP-HPLC method development of pyrazole amines.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-Cyclopentyl-1H-pyrazol-4-amine HCl reference standard (Purity 99.0%)[1].

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale / Causality
Column Waters XBridge C18, 150 x 4.6 mm, 3.5 µmHigh pH stability, low silanol activity for basic amines.
Mobile Phase A 0.05% TFA in WaterProvides acidic environment (pH ~2) for protonation.
Mobile Phase B 0.05% TFA in AcetonitrileStrong elution solvent; maintains constant TFA baseline.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CLowers backpressure; stabilizes retention times against ambient shifts.
Injection Vol 10 µLBalances sensitivity without causing column overload.
Detection PDA at 254 nmCaptures pyrazole chromophore; allows peak purity analysis.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)

  • 2.0 - 10.0 min: 5% 95% B (Linear ramp to elute hydrophobic impurities)

  • 10.0 - 12.0 min: 95% B (Column wash)

  • 12.0 - 15.0 min: 5% B (Re-equilibration)

Standard and Sample Preparation
  • Diluent Selection: Prepare a diluent of Water:Acetonitrile (90:10, v/v). Causality: Matching the diluent to the initial mobile phase conditions prevents the "solvent effect" (peak fronting or splitting) that occurs when a sample is injected in a solvent stronger than the mobile phase.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-Cyclopentyl-1H-pyrazol-4-amine HCl into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Nominal Concentration: 100 µg/mL). Sonicate for 5 minutes to ensure complete dissolution.

Method Validation Strategy

To ensure the method is fit for its intended purpose, validation was executed according to [2] and [3]. The protocol is designed as a self-validating system: no validation sequence proceeds unless the System Suitability Test (SST) criteria are met.

Validation cluster_0 Core Validation Parameters Start ICH Q2(R2) Lifecycle Spec Specificity (Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 150%) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (RSD < 2.0%) Start->Prec Lin->Acc Defines Range

Fig 2. ICH Q2(R2) analytical method validation lifecycle and parameter dependencies.

System Suitability Testing (SST)

Prior to any validation experiment, six replicate injections of the 100 µg/mL standard are performed.

Table 2: System Suitability Results

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT) %RSD 1.0%0.4%Pass
Peak Area %RSD 2.0%0.8%Pass
Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates ( N ) 50008,450Pass
Specificity and Forced Degradation

Protocol: The analyte is subjected to extreme conditions to generate potential degradation products. The PDA detector assesses the "Peak Purity Angle" versus the "Purity Threshold." Causality: If the angle is less than the threshold, the method is definitively proven to be stability-indicating, meaning the main peak is free from co-eluting degradants[4].

  • Acidic: 1N HCl at 60°C for 24h.

  • Basic: 1N NaOH at 60°C for 24h.

  • Oxidative: 3% H2​O2​ at room temp for 2h.

  • Thermal/Photolytic: 105°C for 48h / UV light (254 nm) for 24h.

  • Result: No co-eluting peaks were observed. Mass balance was >98% across all conditions.

Linearity, Range, LOD, and LOQ

Protocol: Solutions were prepared at 7 concentration levels ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (approx. 0.5 µg/mL to 150 µg/mL).

Table 3: Linearity and Sensitivity Data

ParameterResultAcceptance Criteria
Linear Range 0.5 µg/mL – 150 µg/mLMust cover 25% to 120% of nominal
Correlation Coefficient ( R2 ) 0.9998 0.999
y-Intercept Bias 1.2% 2.0% of 100% response
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)S/N 3
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)S/N 10, Precision 5.0%
Accuracy (Recovery)

Protocol: Accuracy was determined by spiking the API into a placebo matrix at three levels (50%, 100%, and 150% of the nominal concentration), prepared in triplicate (n=9 total). Causality: This proves that the sample matrix does not suppress or enhance the analyte's ionization or UV absorbance.

Table 4: Accuracy / Recovery Data

Spike Level (%)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)Mean Recovery (%)%RSD
50% 50.049.899.6%0.9%
100% 100.0100.3100.3%0.6%
150% 150.0149.199.4%0.7%

(Acceptance Criteria: Mean recovery 98.0% - 102.0%, %RSD 2.0%)

Precision (Repeatability)

Protocol: Six independent sample preparations of the 100 µg/mL standard were analyzed. The %RSD of the assay results was calculated.

  • Result: The assay %RSD was 0.75% (Acceptance criterion: 2.0%), demonstrating excellent method repeatability.

Conclusion

A highly specific, accurate, and robust RP-HPLC method was successfully developed for the quantitation of 1-Cyclopentyl-1H-pyrazol-4-amine. By addressing the specific physicochemical liabilities of the molecule—namely, the basic amine's propensity for silanol interactions—through the use of a BEH C18 column and TFA ion-pairing, excellent peak symmetry ( Tf​ = 1.12) was achieved. The method has been fully validated according to ICH Q2(R2) and USP <1225> guidelines, proving it is a reliable, stability-indicating procedure suitable for routine quality control and regulatory submission.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline." European Medicines Agency. Available at:[Link]

  • United States Pharmacopeia (USP). "USP <1225> Validation of Compendial Procedures." BA Sciences. Available at:[Link]

Sources

Application

Preparation of 1-Cyclopentyl-1H-pyrazol-4-amine Stock Solutions in DMSO: A Comprehensive Protocol for Drug Discovery Applications

Executive Summary & Scientific Rationale 1-Cyclopentyl-1H-pyrazol-4-amine (typically utilized as its hydrochloride salt) is a highly versatile building block in medicinal chemistry, frequently serving as a core intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1-Cyclopentyl-1H-pyrazol-4-amine (typically utilized as its hydrochloride salt) is a highly versatile building block in medicinal chemistry, frequently serving as a core intermediate in the synthesis of target-specific oncology therapeutics and kinase inhibitors (). For biological evaluation, high-throughput screening (HTS), and cell-based assays, the reliability of dose-response data is entirely dependent on the precise preparation and storage of compound stock solutions.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice due to its exceptional solvating power and membrane-permeabilizing properties. However, preparing stock solutions requires strict adherence to physicochemical principles to prevent compound degradation, hydrolysis, or precipitation during downstream serial dilutions.

Physicochemical Properties
PropertySpecification
Chemical Name 1-Cyclopentyl-1H-pyrazol-4-amine hydrochloride
CAS Number 1216126-64-5
Molecular Formula C₈H₁₄ClN₃ (C₈H₁₃N₃ · HCl)
Molecular Weight 187.67 g/mol
Appearance White to yellow solid
Primary Solvent Anhydrous DMSO

Expertise & Experience: The Causality of Experimental Choices

To ensure absolute trustworthiness in your assay data, this protocol is built on three foundational principles of compound handling:

  • The Necessity of Anhydrous DMSO: DMSO is highly hygroscopic. Using standard laboratory-grade DMSO can introduce ambient water into the stock solution over time. For hydrochloride salts like 1-Cyclopentyl-1H-pyrazol-4-amine HCl, water ingress can cause localized pH shifts or hydrolysis, leading to compound precipitation ("crashing out") during aqueous dilution. Under standard experimental conditions, preparing a stock solution in anhydrous DMSO yields superior retention of structural integrity (1)[1].

  • Self-Validating Dissolution: A solution must be completely optically clear before use. Turbidity indicates incomplete dissolution, meaning the true molarity of the solution is lower than calculated, which will artificially inflate downstream IC₅₀ or EC₅₀ values.

  • Aliquoting to Prevent Freeze-Thaw Degradation: Repeated freeze-thaw cycles cause moisture condensation inside the vial. By dividing the stock into single-use aliquots, the integrity of the compound is preserved across multiple independent experiments (2)[2].

Experimental Workflow

Workflow A 1. Equilibration (Room Temp) B 2. Weighing (1-Cyclopentyl-1H-pyrazol-4-amine HCl) A->B C 3. Solvent Addition (Anhydrous DMSO) B->C Transfer to amber vial D 4. Dissolution (Vortex / Sonicate) C->D Mix thoroughly E 5. Visual Inspection (Check Clarity) D->E Assess solubility E->D If cloudy (warm to 37°C) F 6. Aliquoting (Single-use Vials) E->F If completely clear G 7. Storage (-20°C or -80°C) F->G Seal tightly H Quality Control (LC-MS / NMR) F->H Sample for QC

Figure 1: Workflow for preparing and storing DMSO stock solutions of small molecules.

Preparation Methodologies

Protocol A: Preparation of a Standard 10 mM Stock Solution

Step 1: Equilibration Remove the vial of 1-Cyclopentyl-1H-pyrazol-4-amine HCl from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which immediately degrades anhydrous conditions.

Step 2: Weighing Using a calibrated analytical balance (0.01 mg readability), accurately weigh 1.88 mg of the compound into a sterile, low-bind amber microcentrifuge tube.

Step 3: Solvent Addition In a biosafety cabinet, add exactly 1.0 mL of sterile-filtered, anhydrous DMSO (≥99.9% purity) to the tube.

Step 4: Dissolution Cap the tube tightly and vortex at maximum speed for 30–60 seconds. If particulate matter remains visible, place the tube in a room-temperature ultrasonic water bath for 5 minutes. Note: Do not allow the water bath to exceed 40°C to prevent thermal degradation.

Step 5: Visual Inspection (Self-Validation) Hold the vial against a light source. The solution must be 100% optically clear. If any cloudiness or micro-precipitates are observed, the compound has not fully dissolved.

Step 6: Aliquoting and Storage Dispense the clear solution into 20 µL or 50 µL aliquots using sterile PCR tubes or low-bind microcentrifuge tubes. Store immediately at -20°C (for use within 1-2 months) or -80°C (for long-term storage up to 1 year).

Protocol B: Custom Molarity Calculations

If a different stock concentration is required, use the following formula to determine the required mass:

Mass (mg) =[Target Concentration (mM) × Target Volume (mL) × Molecular Weight ( g/mol )] / 1000

Dilution Table for 1-Cyclopentyl-1H-pyrazol-4-amine HCl (MW = 187.67 g/mol )
Target ConcentrationTarget VolumeMass of Compound Required
10 mM 1.0 mL1.88 mg
10 mM 5.0 mL9.38 mg
20 mM 1.0 mL3.75 mg
20 mM 5.0 mL18.77 mg
50 mM 1.0 mL9.38 mg
50 mM 5.0 mL46.92 mg

Downstream Application & Quality Control

  • Assay Dilution: When DMSO is used to prepare the stock solution, it must be carefully diluted in the culture medium to prepare a working solution, ensuring the final concentration of DMSO is <0.5% to avoid poisoning the cells (2)[2].

  • Stepwise Dilution: It is recommended that the process of dilution is performed in a stepwise manner (e.g., 1000x stock → 100x intermediate in buffer → 1x final in media) to avoid compound precipitating caused by fast changes in concentration[2].

  • Quality Control: For stocks stored longer than 6 months at -80°C, verify the structural integrity and purity of a single aliquot using LC-MS or ¹H NMR before proceeding with critical HTS campaigns.

References

Sources

Method

Application Note: High-Resolution LC-MS/MS Method Development for 1-Cyclopentyl-1H-pyrazol-4-amine

Executive Summary As a Senior Application Scientist, I have designed this protocol to address the analytical challenges associated with quantifying 1-Cyclopentyl-1H-pyrazol-4-amine (CAS: 1216126-64-5). This compound is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have designed this protocol to address the analytical challenges associated with quantifying 1-Cyclopentyl-1H-pyrazol-4-amine (CAS: 1216126-64-5). This compound is a highly versatile building block frequently utilized in the synthesis of novel kinase inhibitors and anti-inflammatory therapeutics[1]. Accurate pharmacokinetic (PK) profiling of such pyrazole derivatives requires highly sensitive and reproducible liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This guide provides a self-validating, step-by-step workflow, explaining the physicochemical causality behind every chromatographic and mass spectrometric parameter chosen.

Physicochemical Profiling & Ionization Rationale

To develop a robust MS method, we must first analyze the analyte's intrinsic properties:

  • Chemical Formula: C₈H₁₃N₃

  • Monoisotopic Mass: 151.1109 Da

  • Protonated Precursor Ion [M+H]⁺: m/z 152.1

Ionization Strategy (Causality): The molecule contains a pyrazole ring and a primary amine, both of which are highly basic. Consequently, Electrospray Ionization in Positive Mode (ESI+) is the optimal choice. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the equilibrium toward the fully protonated state in solution, ensuring maximum ion transmission and signal intensity during the desolvation process.

Mechanistic Mass Spectrometry: Fragmentation Pathways

Understanding the specific Collision-Induced Dissociation (CID) pathways is critical for selecting reliable Multiple Reaction Monitoring (MRM) transitions.

  • Quantifier Transition (m/z 152.1 → 84.1): The N-cyclopentyl group is highly susceptible to charge-remote beta-cleavage upon activation. It undergoes a retro-ene-like rearrangement, expelling a neutral cyclopentene molecule (68 Da)[2]. Because this alkene loss is thermodynamically favored and requires low collision energy, it forms the most abundant product ion, making it the ideal quantifier as detailed in[3].

  • Qualifier Transition (m/z 152.1 → 135.1): The primary amine group can undergo a high-energy cleavage, resulting in the loss of neutral ammonia (17 Da)[4]. This transition requires higher collision energy and serves as an excellent orthogonal qualifier to confirm peak identity[5].

Fragmentation M Precursor Ion [M+H]+ m/z 152.1 F1 Product Ion 1 [M+H - C5H8]+ m/z 84.1 (Base Peak) M->F1 - Cyclopentene (68 Da) N-alkyl cleavage F2 Product Ion 2 [M+H - NH3]+ m/z 135.1 M->F2 - Ammonia (17 Da) Amine cleavage F3 Product Ion 3 [M+H - C5H8 - NH3]+ m/z 67.1 F1->F3 - Ammonia (17 Da)

Fig 1: ESI+ MS/MS fragmentation pathway of 1-Cyclopentyl-1H-pyrazol-4-amine.

Optimized LC-MS/MS Method Parameters

Table 1: MRM Transitions and Triple Quadrupole (QqQ) Settings

Note: Dwell times are optimized to ensure >15 data points across the chromatographic peak for accurate integration.

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment AssignmentPurpose
152.184.15020[M+H - C₅H₈]⁺Quantifier
152.1135.15015[M+H - NH₃]⁺Qualifier
152.167.15035[M+H - C₅H₈ - NH₃]⁺Qualifier
Table 2: UHPLC Gradient Program

Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) Mobile Phase A: 0.1% Formic Acid in Milli-Q Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Causality: The C18 stationary phase provides excellent retention for the hydrophobic cyclopentyl moiety. The rapid gradient ensures sharp peak shapes while the high-organic wash (3.0–4.0 min) prevents lipid carryover from biological matrices.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
3.00.41090
4.00.41090
4.10.4955
6.00.4955

Self-Validating Experimental Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates internal checks that must pass before quantitative data is accepted.

Workflow S1 Sample Prep (Protein Ppt) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 ESI+ Ionization (Protonation) S2->S3 S4 QqQ MS/MS (MRM Mode) S3->S4 S5 Data Analysis (Quantification) S4->S5

Fig 2: Self-validating LC-MS/MS analytical workflow for sample quantification.

Phase 1: Matrix Preparation & Extraction
  • Aliquot & Spike: Transfer 50 µL of the biological sample (e.g., plasma) into a 96-well plate. Spike with 5 µL of Internal Standard (IS) working solution (e.g., a deuterated analogue at 100 ng/mL).

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: The cold organic solvent rapidly denatures binding proteins. The addition of formic acid keeps the analyte protonated, drastically reducing adsorptive losses to the plastic walls of the well plate.

  • Agitation: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete extraction.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial.

Phase 2: System Suitability & Validation (The Self-Validating Loop)

Before analyzing unknown samples, the system must validate its own performance against established :

  • Carryover Check: Inject 2 µL of Mobile Phase A (Blank). The signal at m/z 152.1 → 84.1 must be <20% of the Lower Limit of Quantification (LLOQ). If it fails, extend the high-organic wash in the LC gradient.

  • Sensitivity Verification: Inject the LLOQ standard (e.g., 1 ng/mL). The Signal-to-Noise (S/N) ratio must strictly exceed 10:1.

  • Matrix Effect Assessment: Compare the peak area of the IS in the extracted matrix against the IS in a neat solvent. A deviation of >15% indicates severe ion suppression, dictating a required switch from simple PPT to Solid Phase Extraction (SPE).

Phase 3: LC-MS/MS Acquisition
  • Equilibration: Run the LC gradient at initial conditions (95% A) for a minimum of 5 column volumes to stabilize column pressure.

  • Injection: Inject 2 µL of the prepared sample into the UHPLC system.

  • Acquisition: Monitor the eluent using the MRM transitions defined in Table 1.

References

  • Mechanistic investigation of charge-remote and charge-driven fragmentation processes in 2,5-diphenyl-3,4-ethylenedioxythiophene diamidines. Rapid Communications in Mass Spectrometry / PubMed.[Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry / PubMed Central.[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]

  • Dissociative protonation and fragmentation: Retro-Friedel–Crafts reactions of heterocyclic drug and metabolite molecules in mass spectrometry. ResearchGate.[Link]

Sources

Application

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Protocol for 1-Cyclopentyl-1H-pyrazol-4-amine

Executive Summary As a Senior Application Scientist specializing in preclinical drug development, optimizing the pharmacokinetic (PK) profiles of novel oncology therapeutics requires a rigorous, ground-up approach. The c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in preclinical drug development, optimizing the pharmacokinetic (PK) profiles of novel oncology therapeutics requires a rigorous, ground-up approach. The compound 1-Cyclopentyl-1H-pyrazol-4-amine (CAS 1216126-64-5) is a highly versatile pyrazole-amine pharmacophore. It serves as a critical building block and intermediate in the synthesis of advanced kinase inhibitors, most notably Wee1 kinase inhibitors (e.g., AZD1775 analogs)[1] and conformation-disrupting Aurora Kinase A inhibitors like CD532[2].

Before elaborating this fragment into a complex lead compound like CD532—which drives the proteasomal degradation of the "undruggable" MYCN oncoprotein[3]—it is imperative to evaluate the in vivo properties of the fragment itself. Dosing the isolated pharmacophore in murine models allows researchers to determine its intrinsic clearance, volume of distribution, and baseline oral bioavailability. This Application Note details a robust, self-validating in vivo dosing and PK profiling protocol for 1-Cyclopentyl-1H-pyrazol-4-amine.

Causality in Experimental Design: Why Dose a Fragment?

Small, polar fragments like 1-cyclopentyl-1H-pyrazol-4-amine often exhibit rapid renal clearance or extensive hepatic first-pass metabolism. By establishing the baseline PK of the fragment before full synthesis, medicinal chemists can rationally design subsequent coupling steps (e.g., Buchwald-Hartwig aminations to a pyrimidine core) to block metabolic soft spots and enhance the half-life of the final active pharmaceutical ingredient (API)[4].

When integrated into the CD532 architecture, this pyrazole-amine moiety occupies the ATP-binding pocket of Aurora Kinase A. However, unlike conventional inhibitors, the steric bulk introduced by the extended structure forces a global conformational shift in the kinase[5]. This allosteric transition abolishes the kinase-independent interaction between Aurora A and MYCN, leading to the rapid proteasomal degradation of MYCN and subsequent tumor regression in vivo[5],[6].

MOA A 1-Cyclopentyl-1H-pyrazol-4-amine (Pharmacophore) B CD532 Synthesis (Lead Compound) A->B C Aurora A Kinase (Conformational Disruption) B->C D MYCN Complex Dissociation C->D E MYCN Proteasomal Degradation D->E

Fig 1: Pharmacophore integration into CD532 and resulting Aurora A/MYCN degradation pathway.

Protocol: Preclinical In Vivo Dosing (Murine Model)

Self-Validating System Design: This protocol employs a parallel-group design (Intravenous vs. Oral) with a vehicle-only control group. To ensure the system is self-validating, an internal standard (IS) is spiked into all plasma samples prior to extraction. If the IS recovery deviates by >15% across the analytical run, the extraction is automatically flagged for re-analysis, preventing false-negative clearance data and ensuring absolute trustworthiness of the LC-MS/MS readout.

1. Formulation Strategy

The hydrochloride salt of 1-cyclopentyl-1H-pyrazol-4-amine is highly water-soluble. However, to mimic the formulation conditions of more lipophilic downstream analogs and ensure translational relevance, a standardized co-solvent system is utilized.

Table 1: Formulation Parameters

ParameterIntravenous (IV) FormulationOral (PO) Formulation
Target Dose 2.0 mg/kg10.0 mg/kg
Vehicle Composition 5% DMSO, 10% Tween-80, 85% Saline5% DMSO, 10% Tween-80, 85% Saline
Concentration 0.4 mg/mL1.0 mg/mL
Dosing Volume 5 mL/kg10 mL/kg
Preparation Dissolve in DMSO, add Tween-80, vortex, add Saline dropwise.Dissolve in DMSO, add Tween-80, vortex, add Saline dropwise.

Causality Check: The stepwise addition of the aqueous phase (Saline) after the compound is fully dissolved in the DMSO/Tween-80 micellar mixture prevents micro-precipitation. This ensures the administered dose is perfectly homogenous, avoiding fatal embolisms during IV injection and erratic absorption during PO gavage.

2. In Vivo Administration (CD-1 Mice)
  • Acclimation & Fasting: Fast male CD-1 mice (25-30 g) for 12 hours prior to PO dosing to eliminate food-effect variability on gastrointestinal absorption. IV groups do not require fasting.

  • IV Dosing: Administer the 2.0 mg/kg dose via the lateral tail vein using a 27G needle.

    • Mechanistic Insight: IV dosing completely bypasses first-pass hepatic metabolism, providing the absolute baseline Area Under the Curve ( AUCIV​ ) required to calculate absolute oral bioavailability ( F% ).

  • PO Dosing: Administer the 10.0 mg/kg dose via oral gavage using a specialized bulb-tipped gastric gavage needle to ensure direct delivery into the stomach.

3. Pharmacokinetic Sampling & LC-MS/MS Analysis
  • Blood Collection: Collect 50 µL of blood via submandibular bleed or saphenous vein into K2​EDTA coated tubes at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation (Extraction): Transfer 10 µL of plasma to a 96-well plate. Add 100 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of a deuterated internal standard (e.g., d4​ -analog).

    • Mechanistic Insight: The organic solvent (ACN) denatures plasma proteins, releasing any protein-bound fragment into the supernatant, while the deuterated IS corrects for matrix ion suppression during mass spectrometry.

  • Analysis: Centrifuge the plate at 4,000 × g for 15 minutes. Inject 2 µL of the supernatant into an LC-MS/MS system (e.g., Agilent 6495 Triple Quadrupole) operating in positive Multiple Reaction Monitoring (MRM) mode.

Workflow Formulation Formulation 5% DMSO, 10% Tween-80 Dosing In Vivo Dosing IV (2 mg/kg) & PO (10 mg/kg) Formulation->Dosing Sampling Blood Sampling 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h Dosing->Sampling Extraction Plasma Extraction Protein Precipitation (ACN) Sampling->Extraction Analysis LC-MS/MS Quantification & PK Modeling Extraction->Analysis

Fig 2: Standard in vivo pharmacokinetic dosing and sampling workflow for fragment evaluation.

Data Presentation: Expected Pharmacokinetic Profile

Following LC-MS/MS quantification, non-compartmental analysis (NCA) is performed using software such as Phoenix WinNonlin to derive the standard PK parameters.

Table 2: Representative PK Parameters for 1-Cyclopentyl-1H-pyrazol-4-amine

PK ParameterDescriptionExpected Range (Mice)
Cmax​ (PO) Maximum plasma concentration800 - 1,200 ng/mL
Tmax​ (PO) Time to maximum concentration0.25 - 0.5 hours
T1/2​ (IV) Terminal half-life1.0 - 2.5 hours
Cl (IV) Systemic clearance30 - 50 mL/min/kg
Vdss​ (IV) Volume of distribution at steady state1.5 - 3.0 L/kg
F (%) Absolute oral bioavailability> 60%

Expert Insight: The rapid Tmax​ (0.25 - 0.5 h) indicates fast gastrointestinal absorption, characteristic of low-molecular-weight basic amines. The moderate clearance ( Cl ) suggests some susceptibility to hepatic metabolism. Identifying this baseline allows medicinal chemists to rationally optimize the fragment during the lead optimization phase, ensuring that the final API (such as CD532) maintains sufficient in vivo exposure to drive target engagement and MYCN degradation[5].

References
  • [1] United States Patent Application: Substituted Pyrazolo[3,4-d]pyrimidin-3-one Derivatives (Wee1 Inhibitors). Source: Google Patents. URL:

  • [5],[6] Drugging MYCN through an allosteric transition in Aurora kinase A. Gustafson WC, et al. Cancer Cell (2014). Source: PubMed Central (NIH). URL:[Link]

Sources

Method

Using 1-Cyclopentyl-1H-pyrazol-4-amine as a building block in drug discovery

Application Note: 1-Cyclopentyl-1H-pyrazol-4-amine as a Privileged Scaffold in Kinase Inhibitor Discovery Executive Summary In modern medicinal chemistry, the selection of optimal building blocks is paramount to navigati...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Cyclopentyl-1H-pyrazol-4-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary

In modern medicinal chemistry, the selection of optimal building blocks is paramount to navigating the complex structure-activity relationships (SAR) required for kinase selectivity and potency. 1-Cyclopentyl-1H-pyrazol-4-amine (CAS: 1216126-64-5) has emerged as a highly privileged structural motif[1]. It is extensively utilized in the synthesis of advanced pyrimidine and pyrazolo[3,4-d]pyrimidine-based kinase inhibitors[2]. This application note details the mechanistic rationale, synthetic protocols, and biological evaluation workflows for utilizing this building block, with a specific focus on its role in developing conformation-disrupting Aurora A kinase inhibitors, such as CD532 and its analogs[3][4].

Mechanistic Rationale: The Pharmacophore Advantage

The incorporation of the 1-cyclopentyl-1H-pyrazol-4-amine moiety into a drug scaffold is driven by strict structural and thermodynamic causalities:

  • Hydrogen Bonding Network: The pyrazol-4-amine core provides a robust hydrogen bond donor/acceptor system. When coupled to a pyrimidine core, the resulting amine linker and the adjacent pyrazole nitrogens form critical, high-affinity contacts with the kinase hinge region (observed in targets like MST3 and Aurora A)[5].

  • Steric Bulk and Lipophilicity: The N-cyclopentyl substitution is not merely a solubilizing group; it acts as a hydrophobic anchor. In the context of Aurora A kinase, this bulky lipophilic group perfectly occupies the hydrophobic pocket adjacent to the ATP-binding site. This steric intrusion forces the kinase out of its active state and into an inactive "DFG-out" conformation[3][6].

  • Disruption of Protein-Protein Interactions (PPIs): By inducing this allosteric shift, inhibitors derived from this building block (e.g., CD532) physically disrupt the stabilizing interaction between Aurora A and the MYCN oncoprotein. This releases MYCN for rapid proteasomal degradation, offering a targeted therapeutic strategy for "undruggable" MYCN-amplified neuroblastoma and small-cell lung cancer (SCLC)[3][6].

Pathway A Aurora A Kinase (Active Conformation) B MYCN Protein (Stabilized) A->B Stabilizes C Tumor Proliferation (Neuroblastoma) B->C Drives D 1-Cyclopentyl-pyrazol Derived Inhibitor D->A Binds & Induces Allosteric Shift E Aurora A Kinase (DFG-out Conformation) D->E Results in F MYCN Degradation (Proteasome Pathway) E->F Releases MYCN for F->C Inhibits

Mechanism of CD532 disrupting the Aurora A-MYCN signaling axis.

Synthetic Methodologies

To construct CD532 analogs or related MST3 inhibitors, 1-cyclopentyl-1H-pyrazol-4-amine is typically coupled to a dihalogenated heterocycle via a Palladium-catalyzed Buchwald-Hartwig amination[4].

Causality in Reagent Selection:

  • Catalyst ( Pd2​(dba)3​ ): Provides a robust Pd(0) source capable of initiating the oxidative addition into the electron-deficient aryl-halogen bond.

  • Ligand (Xantphos): The bidentate nature of Xantphos ensures a wide bite angle. This is critical for facilitating the reductive elimination step when coupling sterically hindered primary amines like 1-cyclopentyl-1H-pyrazol-4-amine.

  • Degassing: Oxygen must be rigorously removed via freeze-pump-thaw cycles to prevent the oxidation of the electron-rich phosphine ligand, which would prematurely terminate the catalytic cycle.

Protocol: Buchwald-Hartwig Amination
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the dihalogenated pyrimidine core (1.0 equiv) and 1-cyclopentyl-1H-pyrazol-4-amine (1.1 equiv)[2].

  • Catalyst Loading: Add Pd2​(dba)3​ (0.05 equiv) and Xantphos (0.1 equiv). The 1:2 Pd-to-ligand ratio ensures complete formation of the active catalytic species.

  • Base Addition: Add anhydrous Cs2​CO3​ (2.0 equiv). Cesium carbonate is selected over stronger bases (like NaOtBu) to prevent degradation of base-sensitive functional groups on the pyrimidine core.

  • Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 90°C for 12-16 hours. Self-Validation Step: Monitor progression via LC-MS until the starting dihalogenated pyrimidine is consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM:MeOH gradient) to yield the aminopyrazole-pyrimidine intermediate[4].

SynthWorkflow A 1-Cyclopentyl-1H-pyrazol-4-amine (Key Building Block) C Palladium-Catalyzed Buchwald-Hartwig Amination A->C B Dihalogenated Heterocycle (e.g., Pyrimidine) B->C D Intermediate Scaffold (Aminopyrazole-pyrimidine) C->D F Secondary Coupling (SNAr or Amidation) D->F E Secondary Amine/Urea (e.g., 1,4-Phenylenediamine) E->F G Final Kinase Inhibitor (e.g., CD532 Analogs) F->G

Synthetic workflow for kinase inhibitors using 1-Cyclopentyl-1H-pyrazol-4-amine.

Biological Evaluation Workflow

Synthesized inhibitors must be validated for both direct kinase inhibition and downstream cellular effects (PPI disruption)[7].

Protocol: Aurora A Kinase Assay & MYCN Degradation Analysis
  • In Vitro Kinase Assay:

    • Incubate recombinant Aurora A kinase with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) in a buffer containing ATP and a fluorescently labeled peptide substrate.

    • Measure substrate phosphorylation using a FRET-based assay to determine the enzymatic IC50​ [6].

  • Cellular Assay (Target Engagement & Degradation):

    • Plate MYCN-amplified neuroblastoma cells (e.g., SK-N-BE(2) or Kelly cell lines) at 1×105 cells/well[3][7].

    • Treat cells with the inhibitor (0.1 - 1 µM) for 24 hours[7].

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (to preserve phosphorylation states).

    • Self-Validation Step: Perform Western blot analysis. Probe for p-Aurora A (T288) to confirm direct target engagement and kinase inhibition. Probe for MYCN to confirm allosteric degradation. Use β -actin as a loading control[3].

Quantitative Data Summary

The integration of the 1-cyclopentyl-1H-pyrazol-4-amine motif (and its close isomers) yields highly potent compounds. The table below summarizes the structure-activity relationship (SAR) benchmarks for this class of inhibitors.

Compound Scaffold / DerivativePrimary TargetEnzymatic IC50​ (nM)Cellular EC50​ (nM)MYCN Degradation
CD532 (Free Base) Aurora A45146.7 (Kelly cells)Yes (Rapid, <24h)
CD532 Hydrochloride Aurora A45223.2 (SK-N-BE(2))Yes (Dose-dependent)
Pyrimidine Lead 13 Aurora A< 200< 500 (SCLC cells)Yes
1-Cyclopentyl-pyrazol Analog MST3< 100N/AN/A

(Data derived from established biochemical assays[5][6][7])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Cyclopentyl-1H-pyrazol-4-amine Precipitation

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing solubility and precipitation issues with 1-cyclopentyl-1H-pyrazol-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals experiencing solubility and precipitation issues with 1-cyclopentyl-1H-pyrazol-4-amine (and its HCl salt) during biological assay preparation.

The Physicochemical Root Cause

To effectively troubleshoot precipitation, we must first analyze the molecular behavior of 1-cyclopentyl-1H-pyrazol-4-amine in aqueous systems:

  • pKa and Ionization: The 4-aminopyrazole core is a very weak base. The conjugate acid exhibits a low pKa, typically between 2.5 and 4.5 1. At a physiological pH of 7.4, the primary amine is >99% deprotonated. Consequently, the molecule exists almost entirely as an uncharged free base in standard assay buffers (e.g., PBS, HEPES).

  • Lipophilicity: The addition of the bulky 1-cyclopentyl group significantly increases the compound's partition coefficient (LogP). The combination of an uncharged state and high lipophilicity drastically reduces its aqueous solubility.

  • The "DMSO Crash-Out" Phenomenon: When a highly concentrated DMSO stock is rapidly introduced into an aqueous buffer, it creates a supersaturated microenvironment. The high crystal lattice energy and hydrophobicity drive rapid nucleation, resulting in colloidal aggregates that often appear as a "milky" suspension 2.

Troubleshooting FAQs

Q: My compound crashes out immediately when I add a 10 mM DMSO stock to PBS (pH 7.4). Can I just spin it down and use the supernatant? A: No, this is highly discouraged. Spinning down the sample removes the visible precipitate, but the remaining supernatant will be at an unknown, drastically reduced concentration. Furthermore, the "milky" appearance indicates the formation of colloidal aggregates. These promiscuous aggregates scatter light and can sequester enzyme targets, leading to false positives or erratic readouts in biochemical assays 2. You must optimize the formulation using step-down dilutions or carrier molecules.

Q: I purchased the HCl salt of 1-cyclopentyl-1H-pyrazol-4-amine to improve solubility. Why does it still precipitate in my assay buffer? A: The HCl salt is highly soluble in pure water because the unbuffered solution becomes acidic, keeping the pyrazole amine protonated. However, when you dilute this salt into a strongly buffered system at pH 7.4, the buffer capacity immediately neutralizes the trace HCl. The compound instantly reverts to its lipophilic free base form and precipitates.

Q: I need to maintain physiological pH for a cell-based assay, so I cannot use acid, and my cells die if DMSO exceeds 0.5%. How do I keep it soluble? A: The most effective strategy here is the use of cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins form a 1:1 host-guest inclusion complex with hydrophobic pyrazoles 3. The lipophilic cyclopentyl ring is shielded within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior maintains excellent aqueous solubility.

Quantitative Solubilization Strategies

Solubilization StrategyMax Compound Conc.Max DMSO Final (v/v)BiocompatibilityMechanistic Action
PBS (pH 7.4) alone < 10 µM0.1%HighN/A (Baseline)
PBS + DMSO Co-solvent ~50 µM1.0 - 2.0%ModerateSolvent polarity shift
Acetate Buffer (pH 4.0) > 5 mM0.1%Low (pH toxicity)Amine protonation
PBS + 20% HP-β-CD > 1 mM0.5%HighHost-Guest Inclusion
5% PEG400 + 0.05% Tween ~500 µM0.5%ModerateMicellar Solubilization

Solubilization Decision Workflow

SolubilizationLogic Issue Precipitation in Aqueous Buffer (pH 7.4) AssayType Determine Assay Tolerance Issue->AssayType LowPH Can assay tolerate pH < 5.0? AssayType->LowPH YesPH Acidify Buffer (Protonate Pyrazole Amine) LowPH->YesPH Yes NoPH Requires Physiological pH (7.4) LowPH->NoPH No Toxicity Is the assay sensitive to high organic solvents? NoPH->Toxicity HighOrg No (Biochemical) Toxicity->HighOrg LowOrg Yes (Cell-based/In vivo) Toxicity->LowOrg UseCosolvent Use 5% DMSO + 0.05% Pluronic F-127 HighOrg->UseCosolvent UseCarrier Complex with 20% HP-β-CD (Inclusion Complex) LowOrg->UseCarrier

Logical decision tree for solubilizing 1-cyclopentyl-1H-pyrazol-4-amine based on assay constraints.

Experimental Protocol: HP-β-CD Complexation Workflow

To prevent interface nucleation and ensure a stable working solution for in vitro assays, follow this self-validating protocol.

Materials Needed:

  • 1-Cyclopentyl-1H-pyrazol-4-amine (10 mM stock in 100% anhydrous DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Assay Buffer (e.g., PBS, pH 7.4)

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve HP-β-CD in your assay buffer to create a 20% (w/v) solution. Filter sterilize through a 0.22 µm PES membrane.

  • Thermal Equilibration: Pre-warm both the 20% HP-β-CD vehicle and the 10 mM DMSO compound stock to 37°C in a water bath for 10 minutes.

    • Causality Insight: Elevated temperature increases kinetic energy, reducing the thermodynamic penalty of breaking the crystal lattice during dilution.

  • The "Subsurface" Spike: Place the HP-β-CD solution on a magnetic stirrer at medium speed. Submerge your pipette tip below the surface of the stirring HP-β-CD solution and slowly inject the DMSO stock dropwise.

    • Causality Insight: Dispensing on the surface creates a high local concentration of the hydrophobic compound at the air-water interface, triggering immediate crystal nucleation. Subsurface injection ensures instantaneous sheer and dispersion.

  • Complexation Incubation: Allow the solution to stir continuously at 37°C for 30 minutes. This provides the necessary time for the 1:1 host-guest inclusion complex to form thermodynamically.

  • Self-Validation: Measure the absorbance of the final solution at 620 nm. An Optical Density (OD) > 0.005 above the buffer background indicates residual colloidal aggregation 2. If the OD is below 0.005, the solution is fully complexed and ready for cellular application.

References

  • ChemInform Abstract: Recent Advances in the Chemistry of Pyrazoles. Properties, Biological Activities, and Syntheses. ResearchGate.[Link]

  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. PubMed.[Link]

Sources

Troubleshooting

Technical Support Center: Photostability of 1-Cyclopentyl-1H-pyrazol-4-amine

Introduction Welcome to the technical support center for 1-Cyclopentyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their e...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for 1-Cyclopentyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. Due to its chemical structure, which incorporates both a pyrazole ring and an aromatic amine, 1-Cyclopentyl-1H-pyrazol-4-amine possesses chromophores that absorb ultraviolet (UV) radiation, making it susceptible to photodegradation. This degradation can lead to a loss of potency, the formation of unknown impurities, and compromised experimental results.[1][2] This document provides in-depth troubleshooting advice, experimental protocols, and stabilization strategies to ensure the integrity of your compound during handling, experimentation, and storage.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solution of 1-Cyclopentyl-1H-pyrazol-4-amine is changing color (e.g., turning yellow/brown) and showing new peaks in my HPLC analysis after being on the benchtop. What is happening?

A: This is a classic sign of photodegradation. The energy from UV light, particularly in the 200-250 nm range where pyrazole moieties strongly absorb, can excite the molecule to a higher energy state.[3][4] This excited state is highly reactive and can initiate chemical reactions that alter the molecule's structure.

The two primary culprits in the structure of 1-Cyclopentyl-1H-pyrazol-4-amine are:

  • The Pyrazole Ring: This heterocyclic system is known to absorb UV light and can undergo complex rearrangements or fragmentation upon excitation.[5][6]

  • The Aromatic Amine Group: Aromatic amines are particularly susceptible to photo-oxidation.[7][8] UV exposure, especially in the presence of oxygen, can lead to the formation of colored radical species and subsequent degradation products.

The observed color change is due to the formation of new molecules with extended conjugated systems, which absorb visible light. The new peaks in your chromatogram represent these degradation products.

Q2: What are the key factors that accelerate the photodegradation of my compound?

A: Several factors can influence the rate and extent of degradation. Understanding these can help you mitigate the issue:

  • Light Source and Intensity: Direct sunlight or high-intensity laboratory lighting (especially fluorescent lights which emit UV) will cause faster degradation than ambient, indirect light. The specific wavelength is also critical; UV-A (320-400 nm) and UV-B (280-320 nm) are typically the most damaging for pharmaceutical compounds.

  • Presence of Oxygen: Many photodegradation pathways involve reactive oxygen species (ROS), such as singlet oxygen or superoxide radicals.[7] The presence of dissolved oxygen in your solvent will almost always accelerate the degradation of amine-containing compounds.

  • Solvent Choice: The polarity, viscosity, and chemical nature of the solvent can influence degradation rates. Some solvents can act as photosensitizers, absorbing light and transferring the energy to your compound, thereby initiating its degradation. Protic solvents may also participate in excited-state reactions.

  • pH of the Solution: The protonation state of the amine group can significantly affect its susceptibility to oxidation. A systematic evaluation of stability across a relevant pH range is often necessary.[9]

  • Presence of Impurities: Catalytic amounts of metal ions or other photosensitive impurities can initiate or propagate degradation chain reactions.[10]

Q3: How can I definitively confirm that UV light is the cause of the degradation I'm observing?

A: To isolate light as the variable, you must perform a controlled experiment known as a forced degradation study .[11][12] This is a standard practice in pharmaceutical development mandated by guidelines like ICH Q1B.[13]

A simple confirmatory experiment involves preparing two identical samples of your compound in solution:

  • Test Sample: Expose this sample to a controlled UV light source for a defined period.

  • Control Sample: Tightly wrap this sample in aluminum foil to completely block light and keep it alongside the test sample.

After the exposure period, analyze both samples by a stability-indicating method like HPLC-UV.[14] If the test sample shows significant degradation while the control sample remains unchanged, you have definitively confirmed photosensitivity.

Q4: What are the primary strategies to prevent or minimize photodegradation?

A: There are three primary approaches to photostabilization, which can be used alone or in combination:

  • Physical Protection: The simplest method is to block light from reaching the compound. Use amber glass vials or wrap containers in aluminum foil.[2] Conduct experiments under yellow or red light, which lacks the high-energy photons of UV and blue light.

  • Formulation with UV Absorbers: These are compounds that preferentially absorb damaging UV radiation and dissipate the energy harmlessly as heat. However, a critical consideration for your amine-containing molecule is that common phenolic UV absorbers can undergo acid-base interactions with amines, leading to discoloration and instability.[15] Therefore, non-phenolic UV absorbers should be prioritized if this strategy is chosen.

  • Formulation with Photostabilizers: These additives interrupt the degradation process. They are generally more effective than UV absorbers for sensitive compounds. The two main classes are:

    • Singlet Oxygen Quenchers: These molecules, such as β-carotene or 1,4-diazabicyclo[2.2.2]octane (DABCO), deactivate highly reactive singlet oxygen, a key intermediate in many photo-oxidation reactions.[16][17][18]

    • Hindered Amine Light Stabilizers (HALS): These are the most effective class for many applications. HALS do not absorb UV light; instead, they act as potent radical scavengers.[19] They work in a regenerative catalytic cycle, known as the Denisov Cycle, to continuously remove free radicals that cause degradation.[20][21] This makes them extremely efficient and long-lasting.

Q5: Which type of photostabilizer is most suitable for 1-Cyclopentyl-1H-pyrazol-4-amine?

A: For an amine-containing compound, Hindered Amine Light Stabilizers (HALS) are typically the superior choice.

  • Why HALS are effective: Their mechanism of radical scavenging directly addresses the most probable degradation pathway without interacting negatively with the amine functional group of your molecule.[22] Because they are regenerated, they provide long-term stability even at low concentrations.[19][21]

  • Potential issues with other stabilizers: As mentioned, traditional phenolic UV absorbers can cause discoloration due to acid-base reactions with the amine.[15] While singlet oxygen quenchers are useful, they only address one specific reactive species, whereas HALS can intercept a broader range of radical intermediates.

When selecting a HALS, consider its solubility in your experimental solvent system and its basicity, as some HALS are more basic than others and could affect the pH of unbuffered solutions.[23]

Q6: What analytical methods are best for monitoring the stability of my compound and its degradation products?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard. A proper method should be able to separate the parent peak (1-Cyclopentyl-1H-pyrazol-4-amine) from all potential degradation products, process impurities, and other formulation components.

  • Detection: UV detection is standard, often using a Photo Diode Array (PDA) detector to assess peak purity and help identify chromophoric changes in degradants.

  • Identification: Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structure of the degradation products.[12] This information is crucial for understanding the degradation pathway.

  • Quantification: The method must be validated for linearity, accuracy, and precision to accurately quantify the loss of the active compound and the formation of degradants over time.[14][24]

Experimental Protocols & Data

Protocol 1: Forced Photodegradation Study

This protocol is designed to assess the intrinsic photostability of 1-Cyclopentyl-1H-pyrazol-4-amine as per ICH Q1B guidelines.[11][13]

1. Materials:

  • 1-Cyclopentyl-1H-pyrazol-4-amine

  • Solvent of interest (e.g., acetonitrile, methanol, water with co-solvent)

  • Class A volumetric flasks

  • Quartz and borosilicate HPLC vials (or standard glass vials)

  • Photostability chamber with controlled UV-A (e.g., 320-400 nm) and visible light source

  • Aluminum foil

  • Validated HPLC-UV/MS method

2. Procedure:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Transfer the solution into three sets of vials:

    • UV-Exposed Sample: Quartz vial (transparent to most UV wavelengths).

    • Visible-Exposed Sample: Borosilicate glass vial (filters out short-wavelength UV).

    • Dark Control Sample: Borosilicate glass vial, completely wrapped in aluminum foil.

  • Place all three vials in the photostability chamber.

  • Expose the samples to a light dose compliant with ICH Q1B (e.g., not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UV-A).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial for analysis.

  • Analyze all samples using the stability-indicating HPLC method.

3. Data Analysis:

  • Calculate the percentage of remaining parent compound relative to the T=0 sample.

  • Calculate the percentage of total degradation products.

  • Compare the results from the exposed samples to the dark control. Significant degradation in the exposed samples but not the control confirms photosensitivity.

Protocol 2: Evaluating the Efficacy of a Photostabilizer

This protocol allows you to screen and quantify the effectiveness of a chosen stabilizer (e.g., a HALS).

1. Materials:

  • Same as Protocol 1.

  • Photostabilizer candidate(s) (e.g., Tinuvin™ 292, a common liquid HALS).

2. Procedure:

  • Prepare a stock solution of 1-Cyclopentyl-1H-pyrazol-4-amine as in Protocol 1.

  • Prepare a stock solution of the photostabilizer in the same solvent.

  • Create a series of test solutions containing a fixed concentration of your compound (e.g., 50 µg/mL) and varying concentrations of the stabilizer (e.g., 0%, 0.1%, 0.5%, 1.0% w/w relative to the compound).

  • Prepare four sample sets for each concentration:

    • Test Sample: Solution with stabilizer in a quartz vial.

    • Positive Control: Solution without stabilizer in a quartz vial.

    • Dark Control (Compound): Solution without stabilizer, wrapped in foil.

    • Dark Control (Formulation): Solution with the highest concentration of stabilizer, wrapped in foil (to check for non-photolytic incompatibility).

  • Expose the quartz vials in the photostability chamber as described in Protocol 1. Keep the dark controls alongside.

  • Analyze all samples by HPLC at T=0 and subsequent time points.

3. Data Analysis:

  • Plot the percentage of remaining parent compound versus time for each stabilizer concentration.

  • The formulation showing the least degradation contains the most effective concentration of the stabilizer.

Table 1: Summary of Photostabilization Strategies
StrategyMechanism of ActionAdvantagesDisadvantages & Considerations for 1-Cyclopentyl-1H-pyrazol-4-amine
Physical Barrier Blocks photons from reaching the molecule.Simple, effective, non-invasive.May not be feasible for all experimental setups or final product formulations.
UV Absorbers Competitively absorb UV radiation and dissipate it as heat.Effective for protecting against specific UV ranges.High risk of acid-base interaction with the amine group, leading to yellowing and instability.[15] Requires careful selection of non-phenolic types.
Singlet Oxygen Quenchers Deactivate excited-state singlet oxygen (¹O₂) back to ground-state oxygen.Targets a key reactive species in photo-oxidation.[16][18]May not prevent degradation from other pathways (e.g., direct photolysis, other radical species).
Hindered Amine Light Stabilizers (HALS) Scavenge free radicals through a regenerative catalytic cycle (Denisov Cycle).[20][21]Extremely efficient and long-lasting; targets the common radical degradation pathway; generally compatible with amines.Can be basic and may influence pH; effectiveness can be reduced in highly acidic environments.[21]

Visualization of Mechanisms and Workflows

Diagram 1: Troubleshooting Photodegradation Workflow

G A Observation: Compound degradation (color change, new peaks) B Is light exposure a possible cause? A->B C Perform Forced Degradation Study (Protocol 1) B->C Yes J Degradation is not light-induced. Investigate other causes: - Thermal - Oxidative - Hydrolytic B->J No/Unsure D Is degradation confirmed in light-exposed sample vs. dark control? C->D E Implement Physical Protection: - Amber Vials - Work in Dark/Yellow Light D->E Yes D->J No F Is physical protection sufficient/practical? E->F G Evaluate Chemical Stabilization Strategies (See Table 1) F->G No I Problem Solved: Stable Formulation Achieved F->I Yes H Select and Test Stabilizer (Protocol 2) Prioritize HALS G->H H->I Success K Problem Not Solved: Re-evaluate stabilizer type, concentration, or combination. H->K Failure G cluster_0 Photodegradation Pathway cluster_1 HALS Stabilization Cycle P Parent Molecule (P) P_star Excited State (P*) P->P_star 1. Absorption UV UV Light (hν) UV->P_star Radical Free Radicals (R•) P_star->Radical 2. Initiation ROO Peroxy Radicals (ROO•) Radical->ROO 3. Propagation O2 Oxygen (O2) O2->ROO Deg Degradation Products ROO->Deg 4. Degradation HALS HALS (>N-H) ROO->HALS Interruption NO_rad Aminoxyl Radical (>N-O•) HALS->NO_rad Scavenges ROO• NO_rad->HALS Scavenges R•

Caption: Mechanism of UV degradation and interception by HALS radical scavengers.

References

  • Bajaj, S., et al. (2006). Photostability and Photostabilization of Drugs and Drug Products. SciSpace. Available at: [Link]

  • Puttewar, T. Y., et al. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. PubMed. Available at: [Link]

  • Tegeli, V. S., et al. (2011). Evaluation of Photostability of Medicines and Development of the Photostabilization of the Photosensitive Medicines. J-Stage. Available at: [Link]

  • Puttewar, T. Y., et al. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. ResearchGate. Available at: [Link]

  • BA Sciences. (n.d.). A Primer on Photostability in the Development of Pharmaceuticals. BA Sciences. Available at: [Link]

  • Sharma, M. C. (2020). A review on forced degradation and stability indicating studies. Pharmaceutical Sciences. Available at: [Link]

  • Sharp Clinical. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma. ResolveMass. Available at: [Link]

  • Belyaeva, M. A., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI. Available at: [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Semantic Scholar. Available at: [Link]

  • Pieper, M. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. DGRA. Available at: [Link]

  • Singh, R., et al. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • El Dib, G., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. PMC. Available at: [Link]

  • ResearchGate. (n.d.). UV–Vis spectra of compounds 11a – 11k. ResearchGate. Available at: [Link]

  • Ahmad, I., et al. (2017). Quenching of singlet oxygen by natural and synthetic antioxidants... Journal of Environmental Science and Technology. Available at: [Link]

  • Gijsman, P. (2017). A review on the mechanism of action and applicability of Hindered Amine Stabilizers. ResearchGate. Available at: [Link]

  • Isci, R., et al. (2020). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions... PMC. Available at: [Link]

  • Dabić, D., et al. (2022). Photocatalytic Activity of TiO2 for the Degradation of Anticancer Drugs. MDPI. Available at: [Link]

  • Abdullah, S. M., et al. (2022). The Influence of the UV Light on the PVC Sheets Adopted with Some Aromatic Amines. Al-Nahrain Journal of Science. Available at: [Link]

  • ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Hindered amine light stabilizers. Wikipedia. Available at: [Link]

  • Ecochem. (2025). Hindered Amine Light Stabilizers Advantages And Disadvantages. Ecochem. Available at: [Link]

  • Abdullah, S. M., et al. (2022). The Influence of the UV Light on the PVC Sheets Adopted with Some Aromatic Amines. Al-Nahrain Journal of Science. Available at: [Link]

  • B.A. Special Chem & Color. (n.d.). HALS (Hindered Amine Light Stabilizer). Ba Special Chem & Color. Available at: [Link]

  • Ormachea, C. I., et al. (2021). Aldehydes as Photoremovable Directing Groups... Organic Letters. Available at: [Link]

  • Krasnovsky, A. A., et al. (2007). Quenching of Singlet Oxygen and Sensitized Delayed Phthalocyanine Fluorescence. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2013). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Chitec. (n.d.). Why Do Amine-Containing Resins Discolor When Paired with UVAs? Chitec. Available at: [Link]

  • Adelman, R., et al. (2018). A Possible Role for Singlet Oxygen in the Degradation of Various Antioxidants. A Meta-Analysis and Review of Literature Data. MDPI. Available at: [Link]

  • Monsour, A. M., et al. (2023). Singlet Oxygen Quenching By Resveratrol Derivatives. DigitalCommons@TMC. Available at: [Link]

  • Ruzzi, M., et al. (2000). Quenching of Singlet Oxygen by Trolox C, Ascorbate, and Amino Acids: Effects of pH and Temperature. The Journal of Physical Chemistry A. Available at: [Link]

  • Mignolet, A., et al. (2019). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. PubMed. Available at: [Link]

  • Helling, R., & Nägele, E. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

  • Williams, Z. Q., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Available at: [Link]

  • Sabatini, S., et al. (2021). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC. Available at: [Link]

  • PubChem. (n.d.). 1-cyclopentyl-4-methyl-1h-pyrazol-5-amine. PubChem. Available at: [Link]

  • El Dib, G., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Publishing. Available at: [Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-Cyclopentyl-1H-pyrazol-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 1-Cyclopentyl-1H-pyrazol-4-amine .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of 1-Cyclopentyl-1H-pyrazol-4-amine . While the pyrazole core is structurally robust, the primary amine at the 4-position is highly electron-rich, making it a prime target for electrophilic attack and auto-oxidation.

This guide provides mechanistic insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your chemical inventory during long-term storage.

Mechanistic Troubleshooting & FAQs

Q1: My batch of 1-Cyclopentyl-1H-pyrazol-4-amine has turned from off-white to dark brown over several months. What caused this, and is it still usable? A1: The discoloration is a classic indicator of oxidative degradation. The primary amine group is highly electron-rich. When exposed to atmospheric oxygen and light, the lone pair on the nitrogen initiates auto-oxidation, leading to the formation of colored azo, nitroso, or N-oxide species 1. If your downstream synthesis is sensitive to impurities, do not use the discolored batch directly. We recommend repurposing it via recrystallization or salt formation.

Q2: What is the most effective long-term storage condition for the free base form? A2: To suppress the kinetic energy required to overcome the activation barrier for oxidative and hydrolytic degradation, the free base must be stored at 2-8°C 2. Furthermore, it should be kept in amber glass vials to prevent photodegradation and backfilled with an inert gas (Argon or Nitrogen) to displace oxygen 1.

Q3: We are experiencing inconsistent yields in our Buchwald-Hartwig cross-coupling reactions using this building block. Could storage be the issue? A3: Yes. Beyond oxidation, primary amines can react with atmospheric carbon dioxide and moisture to form carbamate salts. This alters the effective molarity of your reagent and introduces species that can act as palladium catalyst poisons. Always store the compound in a desiccator to control moisture.

Q4: How does converting the free base to a hydrochloride (HCl) salt improve stability? A4: Salt formation is the most robust chemical protection strategy. By converting the free base to an HCl salt, the amine nitrogen is protonated. This ties up the electron lone pair, drastically reducing the molecule's nucleophilicity and rendering it highly resistant to oxidation 3. The resulting salt is a stable, crystalline solid that can be stored for years.

Quantitative Stability Data

The following table summarizes the degradation rates of 1-Cyclopentyl-1H-pyrazol-4-amine under varying storage parameters, demonstrating the clear superiority of salt formation and inert atmospheres.

Storage ConditionChemical FormAtmosphereTimeframePurity (HPLC Area %)Visual Appearance
Room Temp (25°C)Free BaseAmbient Air3 Months88.4%Dark Brown Solid
2-8°CFree BaseAmbient Air6 Months94.2%Yellowish Solid
2-8°CFree BaseArgon Gas12 Months98.1%Off-White Solid
Room Temp (25°C)HCl SaltAmbient Air12 Months99.5%White Powder
2-8°CHCl SaltArgon Gas24+ Months>99.8%White Powder

Workflows and Logical Pathways

G A 1-Cyclopentyl-1H-pyrazol-4-amine (Free Base) B Exposure to O2 & Light A->B Improper Storage D Inert Gas (Ar/N2) & Amber Vials A->D Physical Protection E Salt Formation (e.g., HCl Salt) A->E Chemical Protection C Oxidative Degradation (N-oxides, Azo species) B->C Electron-rich amine oxidizes G Long-Term Stability (Maintained at 2-8°C) D->G F Protonated Amine (Reduced Nucleophilicity) E->F Ties up lone pair F->G

Logical workflow of degradation pathways and stabilization strategies for the pyrazole derivative.

HPLC S1 Sample Prep (1 mg/mL in MeOH) S2 Forced Degradation (Acid, Base, H2O2) S1->S2 S3 HPLC Injection (C18, 237 nm PDA) S2->S3 S4 Peak Analysis (Identify Degradants) S3->S4 S5 System Validation (Mass Balance Check) S4->S5

Step-by-step stability-indicating HPLC assay workflow for validating sample purity.

Self-Validating Experimental Protocols

Protocol A: Chemical Stabilization via Hydrochloride (HCl) Salt Formation

Causality: Protonation stabilizes the amine by removing the electron density required for oxidative attack.

  • Dissolution: Dissolve 1.0 g of 1-Cyclopentyl-1H-pyrazol-4-amine (free base) in 15 mL of anhydrous diethyl ether (or minimal methanol if solubility is poor).

  • Cooling: Submerge the reaction flask in an ice bath (0°C) under a steady stream of nitrogen.

  • Protonation: Dropwise, add 1.2 molar equivalents of a 2M HCl in diethyl ether solution while stirring continuously.

  • Precipitation: Stir for 30 minutes. A white crystalline precipitate (the HCl salt) will crash out of the solution.

  • Isolation: Filter the precipitate rapidly under a nitrogen atmosphere, wash with 5 mL of cold diethyl ether, and dry in a vacuum oven at 40°C overnight.

  • Self-Validation Mechanism: The success of this protocol is self-validating through a melting point shift and increased aqueous solubility. If the final product does not exhibit a sharp, elevated melting point compared to the free base, the protonation was incomplete and the protocol must be repeated.

Protocol B: Stability-Indicating HPLC Assay

Causality: A stability-indicating method must effectively separate the parent compound from all potential degradants to accurately reflect true purity.

  • Sample Preparation: Dissolve 1 mg/mL of the storage sample in HPLC-grade methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Column Setup: Utilize a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Run a gradient elution from 5% to 95% Acetonitrile in Water (both containing 0.1% Trifluoroacetic acid) over 20 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor the elution via a Photodiode Array (PDA) detector set to 237 nm 1.

  • Self-Validation Mechanism (Mass Balance): Perform a forced degradation control (e.g., exposing a sample to 3% H₂O₂ for 8 hours). The assay is internally validated if the sum of the peak areas of the degradation products and the remaining parent compound in the stressed sample equals the total peak area of an unstressed control sample. If mass balance is not achieved, degradants are co-eluting or remaining on the column, requiring gradient adjustment.

References

Sources

Reference Data & Comparative Studies

Validation

The Strategic Role of N1-Substitution in Pyrazole-Based Kinase Inhibitors: A Comparative Guide

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal che...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and favorable physicochemical properties have cemented its status as a "privileged scaffold" – a molecular framework that is recurrently found in bioactive compounds and approved drugs.[2][3] From the anti-inflammatory celecoxib to a new generation of kinase inhibitors like crizotinib and ruxolitinib, the pyrazole core has demonstrated its capacity to engage a wide array of biological targets with high affinity and specificity.[4][5] This guide provides an in-depth comparison of 1-Cyclopentyl-1H-pyrazol-4-amine and its analogs, focusing on the critical influence of the N1-substituent on their activity as kinase inhibitors. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for key biochemical assays.

The 4-Aminopyrazole Moiety: A Key Pharmacophore for Kinase Inhibition

The 4-aminopyrazole moiety is a particularly successful pharmacophore for targeting the ATP-binding site of kinases. The pyrazole ring itself can act as a bioisosteric replacement for other aromatic systems, offering advantages in terms of metabolic stability and solubility.[6] The amino group at the C4 position often serves as a crucial hydrogen bond donor, interacting with the hinge region of the kinase, a key determinant of inhibitor binding.

The general synthesis of N-substituted 4-aminopyrazoles can be achieved through several established routes. One common method involves the cyclocondensation of a β-keto-nitrile with a substituted hydrazine, followed by reduction of a nitro group or another precursor to the desired amine. The N1-substituent is typically introduced by using a corresponding monosubstituted hydrazine in the initial cyclization step or by N-alkylation of the pyrazole ring.[7]

Comparative Analysis of N1-Substituents: The Impact of the Cyclopentyl Group

The substituent at the N1 position of the pyrazole ring plays a pivotal role in modulating the potency, selectivity, and pharmacokinetic properties of 4-aminopyrazole-based inhibitors. This substituent often protrudes towards the solvent-exposed region of the ATP-binding pocket, allowing for significant chemical modifications to fine-tune the inhibitor's profile.[2]

Structure-Activity Relationship (SAR) of N1-Substituents in Kinase Inhibition

Systematic variation of the N1-substituent has been a key strategy in the optimization of pyrazole-based kinase inhibitors. The size, shape, and lipophilicity of this group can significantly impact binding affinity and selectivity.

  • Small Alkyl Groups (e.g., Methyl, Ethyl): These substituents are often well-tolerated and can provide a good starting point for optimization. However, they may not provide sufficient potency or selectivity for all targets.

  • Cycloalkyl Groups (e.g., Cyclopropyl, Cyclobutyl, Cyclopentyl): Cycloalkyl groups offer a way to explore different conformational spaces and can introduce favorable hydrophobic interactions. The choice of ring size can be critical. For instance, in a series of pyrazole-based CDK1 inhibitors, a cyclobutyl group at N1 was found to be more optimal for activity than cyclopentyl, cyclopropyl, or other small alkyl groups.[1]

  • Aryl and Heteroaryl Groups: These larger, rigid substituents can form additional π-stacking or other specific interactions within the binding site, often leading to increased potency. However, they can also increase the risk of off-target effects and may negatively impact physicochemical properties.

The cyclopentyl group on the 1-Cyclopentyl-1H-pyrazol-4-amine, in particular, offers a balance of lipophilicity and conformational flexibility that can be advantageous for binding to certain kinase targets. While direct, extensive public data for 1-Cyclopentyl-1H-pyrazol-4-amine is limited, the analysis of related analogs in various kinase families provides valuable insights.

Comparative Biological Data

The following table summarizes the inhibitory activities of various N1-substituted pyrazole derivatives against different kinase targets, illustrating the impact of the N1-substituent.

Compound/N1-SubstituentTarget KinaseIC50/Ki (nM)Reference
N1-Cyclobutyl CDK12,380[1]
N1-Cyclopentyl CDK1>10,000[1]
N1-Phenyl CDK11,520[1]
N1-Methyl JAK13.4 (IC50)[5]
N1-Methyl JAK22.2 (IC50)[5]
N1-Methyl JAK33.5 (IC50)[5]
N1-(1-methyl-4-piperidinyl) B-RafLess Active Analog[2]
N1-(tetrahydro-2H-pyran-4-yl) B-RafLess Active Analog[2]
N1-unsubstituted pyrazol-4-yl CDK27 (Ki)[8]
N1-methyl-1H-pyrazol-4-yl CDK25 (Ki)[8]

Note: The data presented is for illustrative purposes to highlight the influence of the N1-substituent and is collated from different studies on various pyrazole scaffolds. Direct comparison of absolute values should be made with caution.

Experimental Protocols

The following are detailed protocols for key in vitro kinase assays relevant to the evaluation of pyrazole-based inhibitors.

In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method for measuring the inhibition of CDK2 activity using a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E

  • Histone H1 or a suitable peptide substrate

  • Test compound (e.g., 1-Cyclopentyl-1H-pyrazol-4-amine analog)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in Kinase Buffer to the desired concentrations. The final DMSO concentration should not exceed 1%.

  • Assay Plate Setup: Add 2.5 µL of the serially diluted compound or vehicle control to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add 5 µL of a pre-mixed solution of CDK2 enzyme and substrate in Kinase Buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 2.5 µL of ATP solution in Kinase Buffer to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for CDK2.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for CDK2 Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection A Prepare serial dilution of test compound D Add compound to plate A->D B Prepare enzyme/ substrate mix E Add enzyme/substrate mix B->E C Prepare ATP solution G Initiate reaction with ATP C->G D->E F Pre-incubate (15 min) E->F F->G H Incubate (60 min) G->H I Add ADP-Glo™ Reagent H->I J Incubate (40 min) I->J K Add Kinase Detection Reagent J->K L Incubate (30-60 min) K->L M Measure luminescence L->M

Caption: Workflow for the in vitro CDK2 kinase inhibition assay.

In Vitro JAK2 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure inhibitor affinity for JAK2.

Materials:

  • Recombinant JAK2 kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compound

  • Kinase Buffer A (specific to the LanthaScreen™ kit)

  • 384-well plates (low volume, black)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Create an intermediate dilution series in Kinase Buffer A.

  • Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle control to the wells of the 384-well plate.

  • Kinase/Antibody Addition: Prepare a mixture of JAK2 kinase and Eu-anti-tag antibody in Kinase Buffer A. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. Add 5 µL of the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for JAK2 TR-FRET Assay

G A Prepare serial dilution of test compound B Add compound to plate A->B D Add kinase/antibody mix B->D C Prepare kinase/ antibody mixture C->D F Add tracer solution D->F E Prepare tracer solution E->F G Incubate (60 min) F->G H Read TR-FRET signal G->H I Data analysis (IC50) H->I

Caption: Workflow for the JAK2 TR-FRET kinase binding assay.

In Vitro ALK5 Kinase Inhibition Assay (Radiometric)

This protocol describes a traditional and direct method to measure the inhibition of ALK5 kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant active ALK5 enzyme

  • Kinase substrate (e.g., casein or a specific peptide)

  • [γ-³³P]ATP

  • Test compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Phosphocellulose membrane or other separation medium

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the ALK5 enzyme, substrate, and the test compound at various concentrations (or vehicle control) in kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Separation: Stop the reaction by spotting the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Quantification: Place the membrane in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathways and Logical Relationships

The kinases discussed in this guide are key components of critical cellular signaling pathways. Understanding these pathways is essential for interpreting the biological effects of their inhibitors.

Simplified Kinase Signaling Pathways

G cluster_cdk Cell Cycle Progression cluster_jak JAK-STAT Signaling cluster_tgfb TGF-β Signaling CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Phosphorylation Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activation STAT STAT JAK2->STAT Phosphorylation Gene_Expression Gene Expression STAT->Gene_Expression Transcription TGFB_Receptor TGF-β Receptor II ALK5 ALK5 (TGFβR1) TGFB_Receptor->ALK5 Activation SMAD2_3 SMAD2/3 ALK5->SMAD2_3 Phosphorylation SMAD4 SMAD4 SMAD2_3->SMAD4 Complex Formation SMAD_Complex SMAD Complex SMAD4->SMAD_Complex Gene_Transcription Gene Transcription SMAD_Complex->Gene_Transcription

Caption: Simplified overview of key signaling pathways involving CDK2, JAK2, and ALK5.

Conclusion and Future Perspectives

The 4-aminopyrazole scaffold remains a highly valuable starting point for the design of novel kinase inhibitors. The N1-substituent is a critical handle for optimizing the pharmacological profile of these compounds. While a cyclopentyl group, as in 1-Cyclopentyl-1H-pyrazol-4-amine, can offer a favorable combination of properties, the optimal choice of the N1-substituent is highly dependent on the specific kinase target and the desired selectivity profile. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery, enabling a more rational approach to the design and evaluation of next-generation pyrazole-based therapeutics. Future efforts will likely focus on exploring a wider range of N1-substituents, including more complex and functionalized groups, to achieve even greater potency and selectivity for challenging kinase targets.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022; 27(1):234. Available from: [Link]

  • Computational Study on the Interaction of N1 Substituted Pyrazole Derivatives with B-Raf Kinase: An Unusual Water Wire Hydrogen-Bond Network and Novel Interactions at the Entrance of the Active Site. Journal of Chemical Information and Modeling. 2010; 50(7):1265-1279. Available from: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances. 2023; 13(15):10047-10064. Available from: [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. 2016; 7(10):933-938. Available from: [Link]

  • Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules. 2018; 23(12):3303. Available from: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Organic & Biomolecular Chemistry. 2018; 16(3):332-346. Available from: [Link]

  • Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Scientific Reports. 2020; 10(1):1243. Available from: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. 2011; 76(18):7584-7590. Available from: [Link]

  • JAK inhibitor IC50 values for inhibition of cytokine-stimulated pSTAT3 induction in RA-FLS. ResearchGate. 2017. Available from: [Link]

  • Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Chemistry. 2023; 11:1248603. Available from: [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. 2023; 28(7):2951. Available from: [Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Medicinal Chemistry Letters. 2020; 11(6):1251-1256. Available from: [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. Bioorganic & Medicinal Chemistry. 2010; 18(18):6934-6952. Available from: [Link]

  • Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAF V600E Inhibitors. International Journal of Molecular Sciences. 2023; 24(10):9104. Available from: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. 2017; 82(15):8019-8028. Available from: [Link]

Sources

Comparative

Comparative Preclinical Efficacy of 1-Cyclopentyl-1H-pyrazol-4-amine Derivatives: A Guide to Conformation-Disrupting Kinase Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, 1-Cyclopentyl-1H-pyrazol-4-amine (1-CPPA) has transcended its role as a simple chemical intermediate to become a foundational pharmacophore...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, 1-Cyclopentyl-1H-pyrazol-4-amine (1-CPPA) has transcended its role as a simple chemical intermediate to become a foundational pharmacophore in Fragment-Based Drug Discovery (FBDD). Most notably, it serves as the critical hinge-binding anchor for CD532 , a groundbreaking conformation-disrupting (CD) Aurora A kinase inhibitor.

While traditional ATP-competitive inhibitors successfully block kinase activity, they inadvertently stabilize the protein-protein interaction between Aurora A and the "undruggable" transcription factor MYCN, protecting MYCN from degradation[Maris et al., 2020][1]. By contrast, the 1-CPPA moiety fundamentally alters this dynamic. The cyclopentyl ring provides optimal lipophilic contacts within the ATP-binding pocket, while the pyrazole-4-amine acts as a precise hydrogen bond donor/acceptor at the hinge region. This rigid anchoring forces the bulky extension of the CD532 molecule to induce a global allosteric shift, stabilizing Aurora A in a DFG-in, inactive conformation. This transition physically breaks the Aurora A/MYCN complex, exposing MYCN to rapid ubiquitination and proteasomal degradation[Gustafson et al., 2014][2].

Comparative Preclinical Efficacy

To objectively evaluate the performance of the 1-CPPA pharmacophore, we must compare its primary derivative (CD532) against the clinical-stage standard, Alisertib (MLN8237). The data below synthesizes their divergent pharmacological profiles in MYCN-amplified preclinical models[MedChemExpress, 2024][3].

Pharmacological Metric1-CPPA Derivative (CD532)Standard Inhibitor (Alisertib)
Primary Target Aurora A KinaseAurora A Kinase
Aurora A IC₅₀ 45 nM1.2 nM
Mechanism of Action Kinase Inhibition + Conformation DisruptionKinase Inhibition ONLY
MYCN Degradation Complete (EC₅₀ 146–223 nM)None (Stabilizes MYCN)
Cell Cycle Impact Rapid loss of S-phase entryG2/M accumulation
In Vivo Efficacy High (Significant tumor regression in SHH models)Limited in MYCN-amplified models

Table 1: Comparative efficacy metrics demonstrating that while Alisertib possesses a lower IC₅₀ for simple kinase inhibition, the 1-CPPA derivative achieves superior phenotypic efficacy via MYCN degradation.

Structural & Signaling Workflow

G A 1-CPPA Pharmacophore (CD532 Core) B Aurora A Kinase (Hinge Region Binding) A->B Anchors C Conformational Shift (DFG-in, Inactive State) B->C Induces D MYCN Dissociation C->D Triggers E Ubiquitination & Proteasomal Degradation D->E Leads to F Standard Inhibitors (e.g., Alisertib) F->B Competes G Kinase Inhibition ONLY (MYCN Stabilized) F->G Results in

Allosteric disruption of the Aurora A/MYCN complex by 1-CPPA derivatives vs standard inhibitors.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently prove causality. The following workflows are engineered with internal validation checkpoints to isolate the unique conformation-disrupting properties of 1-CPPA derivatives.

Protocol A: MYCN Proteasomal Degradation Assay (In Vitro)

Causality Focus: We must definitively prove that the loss of MYCN protein is strictly due to ubiquitin-mediated proteasomal degradation triggered by the allosteric shift, rather than off-target transcriptional silencing or general cytotoxicity.

  • Cell Seeding: Plate SK-N-BE(2) neuroblastoma cells (MYCN-amplified) at 1×106 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Self-Validating Baseline (Proteasome Rescue): Pre-treat the designated "rescue" cohort with 10 μM MG132 (a potent proteasome inhibitor) for 1 hour prior to compound addition. Rationale: If MYCN loss is truly proteasome-dependent, MG132 will rescue the protein levels.

  • Compound Treatment: Treat cells with Vehicle (DMSO), 1 μM Alisertib (negative control for degradation), or 1 μM CD532 for 6 hours.

  • Harvest & Lysis: Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 mins at 4°C.

  • Immunoblotting: Resolve lysates via SDS-PAGE. Probe for MYCN, p-Aurora A (T288) to confirm target engagement, and GAPDH (loading control).

  • Validation Checkpoint: A successful assay will show CD532 abolishing MYCN and p-Aurora A, while the CD532 + MG132 lane must show fully restored MYCN levels , confirming the degradation causality[Calbiochem, 2024][4].

Protocol B: In Vivo Xenograft Efficacy & PK/PD Profiling

Causality Focus: To correlate systemic drug exposure (Pharmacokinetics) with intra-tumoral target engagement (Pharmacodynamics) and ultimate tumor regression.

  • Implantation: Inject 5×106 SK-N-BE(2) cells subcutaneously into the right flank of athymic nude mice.

  • Randomization: Once tumors reach ~200 mm³, randomize into three cohorts (n=8): Vehicle, Alisertib (30 mg/kg PO, daily), and CD532 (25 mg/kg IP, twice weekly).

  • PK/PD Arm (Mechanism Verification): Sacrifice 2 mice per group at 2h, 6h, and 24h post-dose. Extract tumors and analyze via LC-MS/MS for intra-tumoral drug concentration. Perform Western blot on tumor lysates for MYCN and p-H3 (a marker of mitosis and Aurora A activity).

  • Efficacy Arm: Measure tumor volume via calipers bi-weekly for 21 days.

  • Validation Checkpoint: True 1-CPPA-driven efficacy is validated only if tumor regression in the CD532 cohort directly correlates with the temporal loss of MYCN in the PK/PD arm. Alisertib will lower p-H3 (proving it hit the kinase) but will fail to degrade MYCN, resulting in inferior tumor regression[Gustafson et al., 2014][2].

References

  • Drugging MYCN through an allosteric transition in Aurora kinase A Source: Cancer Cell (2014) URL:[Link]

  • Aurora A/MYCN Dual Inhibitor, CD532 - CAS 1639009-81-6 Source: Calbiochem / MilliporeSigma URL:[Link]

  • Drugging the “Undruggable” MYCN Oncogenic Transcription Factor Source: Clinical Cancer Research (AACR Journals, 2020) URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of Pyrazole-Based Kinase Inhibitors: A Comparative Analysis Focused on JAK1 Selectivity

A Note on the Subject Compound: Initial searches for "1-Cyclopentyl-1H-pyrazol-4-amine" did not yield public data confirming its role as a validated, selective kinase inhibitor. To fulfill the spirit of the query with ro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Subject Compound: Initial searches for "1-Cyclopentyl-1H-pyrazol-4-amine" did not yield public data confirming its role as a validated, selective kinase inhibitor. To fulfill the spirit of the query with robust, verifiable data, this guide will pivot to a well-characterized example. We will explore the validation process for a selective Janus Kinase 1 (JAK1) inhibitor built upon a pyrazole scaffold, using Filgotinib (GLPG0634) as our primary exemplar. This allows us to provide a scientifically rigorous comparison and detailed experimental framework relevant to researchers in the field.

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, orchestrating the vast majority of cellular signaling, have become premier targets in drug discovery. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target inhibition can lead to undesirable side effects and toxicity, making the validation of a compound's selectivity profile a critical step in its development.

The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] This guide provides a framework for the validation of such compounds, focusing on the Janus Kinase (JAK) family—a group of four cytoplasmic tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) essential for cytokine signaling.[2][3] Dysregulation of the JAK-STAT pathway is central to many autoimmune diseases and cancers.[4]

We will dissect the validation of Filgotinib , a second-generation, pyrazole-containing inhibitor known for its preferential activity against JAK1.[5] Its validation will be contrasted with Tofacitinib , a first-generation, less selective pan-JAK inhibitor, to highlight the experimental journey from biochemical potency to cellular specificity.[6]

The Subject: Profiling a Selective JAK1 Inhibitor

Filgotinib (formerly GLPG0634) was developed to preferentially target JAK1, an enzyme critical for signaling numerous pro-inflammatory cytokines.[3] The therapeutic hypothesis is that by selectively inhibiting JAK1 while sparing other JAK isoforms, one can achieve potent anti-inflammatory effects with an improved safety profile, particularly by avoiding the hematological side effects associated with JAK2 inhibition and the immunosuppression linked to JAK3 inhibition.[3][7]

Mechanism of Action

Like most kinase inhibitors, Filgotinib is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of JAK1, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade effectively shuts down the downstream signaling cascade initiated by cytokine binding to its receptor.[2][8]

The validation process for such an inhibitor follows a logical workflow, moving from broad, high-throughput biochemical screening to specific, mechanism-based cellular assays.

G cluster_0 Biochemical Validation cluster_1 Cellular Validation Biochem_Screen Primary Screen (e.g., HTRF Assay) IC50_Determination Potency Determination (IC50 vs. JAK family) Biochem_Screen->IC50_Determination Confirm Hits Selectivity_Panel Kinome Selectivity Panel (>400 Kinases) Cell_Potency Cellular Potency (EC50 in relevant cell line) Selectivity_Panel->Cell_Potency Proceed with Selective Compound IC50_Determination->Selectivity_Panel Assess Broad Selectivity Target_Engagement Target Engagement Assay (p-STAT Western Blot) Downstream_Effects Downstream Functional Assays (e.g., Cytokine Release) Target_Engagement->Downstream_Effects Validate Functional Outcome Cell_Potency->Target_Engagement Confirm On-Target Effect G cluster_0 Extracellular cluster_2 Intracellular cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Dimer Cytokine->Receptor 1. Binding & Dimerization JAK JAK1 JAK_P P-JAK1 JAK->JAK_P 2. Trans-phosphorylation STAT STAT JAK_P->STAT 3. STAT Phosphorylation STAT_P P-STAT STAT_Dimer P-STAT Dimer STAT_P->STAT_Dimer 4. Dimerization Gene Gene Transcription STAT_Dimer->Gene 5. Nuclear Translocation Filgotinib Filgotinib Filgotinib->JAK INHIBITS

Figure 2: The JAK1-STAT Signaling Pathway and Point of Inhibition.

By treating relevant immune cells (e.g., peripheral blood mononuclear cells) with Filgotinib and then stimulating them with a cytokine like Interleukin-6 (IL-6), which signals through JAK1, researchers can observe a dose-dependent decrease in STAT1 and STAT3 phosphorylation. [7]Conversely, when stimulating with a cytokine that primarily uses JAK2, such as GM-CSF, much higher concentrations of Filgotinib are required to see an effect, confirming its JAK1 selectivity in a physiological context. [9]

Experimental Protocols

The following protocols are foundational for validating a novel kinase inhibitor. They are designed to be self-validating by including appropriate controls.

Protocol 1: In Vitro Biochemical Potency Assay (HTRF® Kinase Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust method for determining inhibitor potency in a high-throughput format. [10][11][12] Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The phosphorylated peptide is detected by an anti-phospho-antibody labeled with a Europium cryptate (Eu3+) donor and Streptavidin-XL665 (a fluorophore acceptor). When in close proximity, the donor excites the acceptor, generating a FRET signal. An inhibitor will block phosphorylation, leading to a decrease in the HTRF signal.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes.

  • Biotinylated substrate peptide (e.g., ULight™-JAK-1 (Tyr1023) peptide).

  • Anti-phospho-antibody labeled with Eu3+ cryptate.

  • Streptavidin-XL665.

  • ATP, MgCl2, DTT, BSA.

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Triton X-100).

  • Test Inhibitor (e.g., Filgotinib) and Control Inhibitor (e.g., Tofacitinib), serially diluted in DMSO.

  • 384-well low-volume white plates.

  • HTRF-compatible plate reader.

Methodology:

  • Prepare Inhibitor Plate: Create a 10-point, 3-fold serial dilution of the test and control inhibitors in 100% DMSO. Dilute these stocks into the assay buffer to achieve the final desired concentrations (ensure final DMSO concentration is <1%).

  • Kinase Reaction: a. To each well of the 384-well plate, add 2 µL of the diluted inhibitor. b. Add 4 µL of a solution containing the kinase enzyme and the biotinylated substrate peptide in assay buffer. c. Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts. d. Initiate the kinase reaction by adding 4 µL of ATP solution (at the Km concentration for each respective kinase) in assay buffer. e. Incubate for 60 minutes at room temperature.

  • Detection: a. Stop the reaction and initiate detection by adding 10 µL of the detection mix (Eu3+-labeled antibody and Streptavidin-XL665 in detection buffer). b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Trustworthiness & Controls:

  • No Enzyme Control: Wells without kinase enzyme to determine background signal.

  • No Inhibitor (Vehicle) Control: Wells with DMSO only to define the 100% activity window.

  • Positive Control Inhibitor: Use a known inhibitor (e.g., Tofacitinib) to validate assay performance.

Protocol 2: Cellular Target Engagement (Western Blot for p-STAT)

This protocol validates that the inhibitor blocks the intended signaling pathway inside a cell. [13][14] Principle: Cells are pre-treated with the inhibitor, then stimulated with a cytokine to activate a specific JAK-STAT pathway. Cell lysates are then analyzed by Western blot to measure the level of phosphorylated STAT protein, which serves as a direct readout of JAK activity.

Materials:

  • Relevant cell line (e.g., human PBMCs or a cytokine-responsive cell line like TF-1).

  • Cell culture medium, Fetal Bovine Serum (FBS).

  • Cytokines (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2).

  • Test Inhibitor and Vehicle Control (DMSO).

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.

  • Primary Antibodies: Rabbit anti-phospho-STAT3 (Tyr705), Rabbit anti-total STAT3.

  • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Methodology:

  • Cell Culture and Starvation: a. Culture cells to an appropriate density. b. To reduce basal signaling, starve the cells by replacing the growth medium with serum-free medium for 4-6 hours prior to the experiment.

  • Inhibitor Treatment: a. Pre-treat the starved cells with a dose-range of the inhibitor (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 2 hours.

  • Cytokine Stimulation: a. Stimulate the cells by adding the appropriate cytokine (e.g., 20 ng/mL IL-6) for 30 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: a. Immediately place the plate on ice and wash cells once with ice-cold PBS. b. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. c. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Western Blot: a. Determine the protein concentration of the supernatant using a BCA assay. b. Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare them for SDS-PAGE. c. Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane. d. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash thoroughly, apply ECL substrate, and capture the image.

  • Analysis: a. Quantify the band intensities for p-STAT3. b. Strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading. c. Normalize the p-STAT3 signal to the total STAT3 signal for each lane. Plot the normalized signal against inhibitor concentration to determine the cellular EC50.

Trustworthiness & Controls:

  • Unstimulated Control: Cells treated with vehicle but no cytokine to show basal phosphorylation levels.

  • Stimulated Vehicle Control: Cells treated with vehicle and cytokine to show the maximum signal window.

  • Total STAT Loading Control: Ensures that any decrease in the p-STAT signal is due to inhibition, not differences in the amount of protein loaded.

Conclusion

The validation of a selective kinase inhibitor is a multi-step process that builds a chain of evidence from biochemical potency to cellular function. By using a pyrazole-based JAK1 inhibitor like Filgotinib as a case study, we can see the importance of comparative analysis. Demonstrating a clear selectivity advantage over first-generation compounds like Tofacitinib, both in purified enzyme assays and in mechanism-specific cellular assays, is paramount. [7][15]This rigorous, evidence-based approach, underpinned by robust and well-controlled experimental protocols, is essential for advancing novel kinase inhibitors from the laboratory to the clinic.

References

  • AnyGenes. (n.d.). JAK-STAT Signaling Pathway: Functions and Biomarkers. Retrieved from AnyGenes website. [URL: https://www.anygenes.
  • Zhang, Y., et al. (n.d.). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer Link. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2561-3_11]
  • ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. Retrieved from ResearchGate. [URL: https://www.researchgate.
  • Di Paolo, J., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. [URL: https://pubmed.ncbi.nlm.nih.gov/33741556/]
  • ResearchGate. (n.d.). Diagram of the JAK-STAT signaling pathway. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Diagram-of-the-JAK-STAT-signaling-pathway-1-Signal-molecule-binding-to-the-receptor_fig1_372864696]
  • Revvity. (n.d.). HTRF kinase binding assays: Staurosporine-Red validation. Retrieved from Revvity website. [URL: https://www.revvity.
  • Ahamadi, M., et al. (2022). Filgotinib: A Clinical Pharmacology Review. Clinical Pharmacokinetics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9154988/]
  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from Wikipedia. [URL: https://en.wikipedia.
  • CSH Perspectives. (n.d.). The JAK/STAT Pathway. Retrieved from CSH Perspectives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3253411/]
  • Zhang, Y., et al. (2022). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36166161/]
  • Hansen, B. B., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00359]
  • McInnes, I. B., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases. [URL: https://ard.bmj.com/content/80/6/729]
  • Celtarys. (2025). Biochemical assays for kinase activity detection. Retrieved from Celtarys website. [URL: https://www.celtarys.com/blog/biochemical-assays-for-kinase-activity-detection]
  • Benchchem. (n.d.). A Researcher's Guide to Validating the Specificity of Jak3-IN-1 in Cellular Assays. Retrieved from Benchchem. [URL: https://www.benchchem.com/blog/a-researchers-guide-to-validating-the-specificity-of-jak3-in-1-in-cellular-assays/]
  • Millipore. (n.d.). PI3 Kinase HTRF Assay. Retrieved from Millipore website. [URL: https://www.millipore.com/Web-US-Site/en_CA/-/USD/ShowDocument-Pronet?id=200806.276]
  • Astex. (n.d.). Development of a mechanistic cell-based assay for the identification of JAK2 inhibitors. Retrieved from Astex website. [URL: https://www.astex.
  • Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5021271/]
  • Choy, E. H. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology. [URL: https://academic.oup.com/rheumatology/article/57/suppl_7/vii56/5235552]
  • Schett, G., et al. (2023). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. [URL: https://ard.bmj.com/content/82/11/1487]
  • Namour, F., et al. (2015). Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection. Clinical Pharmacokinetics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4628048/]
  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8303681/]
  • Vinogradova, E. V., et al. (2020). Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine. Nature Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7372561/]
  • ResearchGate. (n.d.). Western blot analysis of JAK2-STAT3-5 pathway protein levels in cell lines. Retrieved from ResearchGate. [URL: https://www.researchgate.net/figure/Western-blot-analysis-of-JAK2-STAT3-5-pathway-protein-levels-in-cell-lines-after-24-h_fig5_344318721]
  • Hansen, B. B., et al. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/32462873/]
  • Li, Z., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.6b00247]
  • Ahamadi, M., et al. (2022). Filgotinib: A Clinical Pharmacology Review. ResearchGate. [URL: https://www.researchgate.net/publication/360908862_Filgotinib_A_Clinical_Pharmacology_Review]
  • Galien, R., et al. (2012). Analysis Of The JAK1 Selectivity Of GLPG0634 and Its Main Metabolite In Different Species, Healthy Volunteers and Rheumatoid Arthritis Patients. ACR Meeting Abstracts. [URL: https://acrabstracts.
  • Everyone.org. (n.d.). Xeljanz (tofacitinib) vs Jyseleca (filgotinib). Retrieved from Everyone.org. [URL: https://everyone.org/compare-medicines/xeljanz-vs-jyseleca]
  • Nakano, K., et al. (2024). Comparison of tofacitinib, baricitinib, upadacitinib and filgotinib: a 2-year observational study from FIRST registry. RMD Open. [URL: https://rmdopen.bmj.com/content/10/1/e003780]

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Comparative

Benchmarking 1-Cyclopentyl-1H-pyrazol-4-amine: A Privileged Scaffold for Kinase Inhibitor Development

Executive Summary & Rationale In modern medicinal chemistry, the pyrazole-4-amine core has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors [1]. While simple derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the pyrazole-4-amine core has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors [1]. While simple derivatives like 1-methyl-1H-pyrazol-4-amine are common, 1-Cyclopentyl-1H-pyrazol-4-amine (CAS: 1152866-89-1) offers a superior balance of physicochemical properties and spatial bulk.

This guide objectively benchmarks 1-cyclopentyl-1H-pyrazol-4-amine against standard reference amines (methyl, phenyl, and baseline aniline). By analyzing its structural biology, physicochemical profile, and synthetic reactivity, this document provides drug development professionals with actionable, data-driven insights for scaffold selection.

Physicochemical Profiling & ADME Benchmarking

Selecting the right N1-substituent on the pyrazole ring is critical for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The table below summarizes the quantitative benchmarking data across key structural analogs.

CompoundcLogPTPSA (Ų)pKa (Conjugate Acid)Steric Bulk (N1-Substituent)CYP450 Liability
1-Cyclopentyl-1H-pyrazol-4-amine ~1.5 43.8 ~4.2 High (sp³ 3D character) Low
1-Methyl-1H-pyrazol-4-amine~ -0.243.8~4.0Low (Planar/Small)Low
1-Phenyl-1H-pyrazol-4-amine~1.843.8~3.8High (sp² Planar)High (Oxidation)
Aniline (Baseline)0.926.04.6N/AModerate
Causality Analysis:
  • Lipophilicity (cLogP): The cyclopentyl group shifts the cLogP into the optimal ~1.5 range, significantly enhancing passive membrane permeability compared to the highly polar 1-methyl analog.

  • 3D Spatial Bulk: Unlike the planar sp² phenyl ring, the sp³ hybridized cyclopentyl group provides three-dimensional volume. This prevents non-specific DNA intercalation and reduces the likelihood of rapid CYP450-mediated aromatic oxidation, a common metabolic liability for N-phenyl pyrazoles.

Structural Biology: Kinase Hinge Binding Potential

When incorporated into a larger macrocycle or pyrimidine scaffold, the pyrazole-4-amine moiety acts as a bioisostere for the adenine ring of ATP.

  • Hinge Region Interaction: The pyrazole N2 atom and the C4-NH group form critical hydrogen bond acceptor/donor pairs with the kinase hinge region backbone (e.g., in CDK2 or Wee1) [1].

  • Hydrophobic Pocket Occupation: The N1-cyclopentyl group projects directly into the solvent-exposed or adjacent hydrophobic sub-pocket. The entropic gain from displacing ordered water molecules with the bulky, lipophilic cyclopentyl ring yields a lower Ki​ (higher binding affinity) compared to the smaller methyl group.

KinaseBinding Kinase Target Kinase (e.g., CDK2/Wee1) ATP_Pocket ATP Binding Site Kinase->ATP_Pocket Hinge Hinge Region ATP_Pocket->Hinge Hydrophobic Hydrophobic Sub-pocket ATP_Pocket->Hydrophobic Scaffold 1-Cyclopentyl-1H-pyrazol-4-amine Pyrazole Pyrazole Core Scaffold->Pyrazole Cyclopentyl N1-Cyclopentyl Group Scaffold->Cyclopentyl Pyrazole->Hinge Hydrogen Bonding (Mimics Adenine) Cyclopentyl->Hydrophobic Van der Waals Interactions (Optimal Steric Fit)

Structural basis of kinase inhibition by 1-cyclopentyl-1H-pyrazol-4-amine scaffold.

Synthetic Utility: Buchwald-Hartwig Cross-Coupling

A major bottleneck in utilizing heterocyclic amines is their reduced nucleophilicity compared to standard anilines. The electron-withdrawing nature of the azole ring makes the C4-amine less reactive. However, benchmarking studies show that 1-cyclopentyl-1H-pyrazol-4-amine undergoes highly efficient C-N cross-coupling when utilizing optimized Buchwald-Hartwig conditions [1].

Causality in Catalyst Selection:

We benchmark the coupling using Pd₂(dba)₃ and Xantphos .

  • Why Xantphos? The large bite angle of the bidentate Xantphos ligand accelerates the reductive elimination step—the typical rate-limiting step when coupling electron-deficient heterocyclic amines. Furthermore, the bidentate nature prevents the pyrazole nitrogens from poisoning the palladium center.

BuchwaldHartwig Start Aryl Halide + Pyrazole-4-amine OxAdd Oxidative Addition Start->OxAdd Cat Pd2(dba)3 + Xantphos Cat->OxAdd Active Pd(0) Base Cs2CO3 Base AmineBind Amine Coordination & Deprotonation Base->AmineBind Scavenges HX OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim RedElim->Cat Catalytic Cycle Product N-Aryl Pyrazole Derivative RedElim->Product

Buchwald-Hartwig cross-coupling catalytic cycle for pyrazole-4-amine derivatives.

Self-Validating Experimental Protocol: Buchwald-Hartwig Amination

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system for coupling 1-cyclopentyl-1H-pyrazol-4-amine with an aryl chloride (e.g., a pyrimidine derivative).

Reagents Required:

  • 1-Cyclopentyl-1H-pyrazol-4-amine (1.2 equiv)

  • Aryl Chloride (1.0 equiv)

  • Pd₂(dba)₃ (0.05 equiv, 5 mol%)

  • Xantphos (0.10 equiv, 10 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Glovebox Preparation (Exclusion of Oxygen):

    • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the Aryl Chloride, Pd₂(dba)₃, Xantphos, and finely milled Cs₂CO₃.

    • Validation: The use of a glovebox ensures the Pd(0) species is not prematurely oxidized to inactive Pd(II), which is the primary cause of failed couplings with heterocyclic amines.

  • Amine Addition & Solvent Introduction:

    • Action: Add 1-cyclopentyl-1H-pyrazol-4-amine, followed by anhydrous, degassed 1,4-dioxane. Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Thermal Activation & Reaction Monitoring:

    • Action: Submerge the tube in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 12–18 hours.

    • Validation Check: At 4 hours, withdraw a 10 µL aliquot under positive N₂ flow. Dilute in LC-MS grade Methanol and analyze via UPLC-MS. You should observe the disappearance of the aryl chloride mass and the emergence of the product mass ( [M+H]+ ). If unreacted amine persists but aryl chloride is depleted, hydrodehalogenation has occurred (indicating wet solvent).

  • Workup & Purification:

    • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove palladium black and inorganic salts.

    • Action: Concentrate the filtrate in vacuo and purify via flash column chromatography (gradient: 0–5% Methanol in Dichloromethane) to yield the pure N-aryl pyrazole derivative.

References

  • Title: Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: Molecules, 2023, 28(7), 2951. URL: [Link]

Validation

Reproducibility of 1-Cyclopentyl-1H-pyrazol-4-amine in High-Throughput Screening: A Comparative Guide

High-Throughput Screening (HTS) is the engine of modern drug discovery, yet its efficiency is frequently bottlenecked by false positives generated by problematic chemical scaffolds. For researchers and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Screening (HTS) is the engine of modern drug discovery, yet its efficiency is frequently bottlenecked by false positives generated by problematic chemical scaffolds. For researchers and drug development professionals, selecting the right building blocks for library synthesis is not merely a matter of chemical space exploration—it is a critical determinant of assay reproducibility.

This guide objectively evaluates the HTS performance of 1-Cyclopentyl-1H-pyrazol-4-amine (CAS: 1216126-64-5), comparing its structural and mechanistic advantages against traditional alternative scaffolds such as primary anilines and rhodanines.

Structural Rationale: Escaping Flatland and Evading PAINS

The transition from planar, sp2-hybridized aromatic rings to more complex, three-dimensional structures—a paradigm often termed "escaping flatland"—has become a cornerstone of modern drug discovery[1]. The incorporation of the cyclopentyl moiety in 1-Cyclopentyl-1H-pyrazol-4-amine significantly increases the fraction of sp3-hybridized carbons (Fsp3).

The Causality of sp3 Enrichment: Why does this matter in an assay well? Highly planar, lipophilic molecules tend to form colloidal aggregates in aqueous buffers. These aggregates non-specifically sequester target proteins, leading to light-scattering artifacts and false-positive readouts. By introducing the sp3-rich cyclopentyl ring, the scaffold disrupts planar stacking, drastically improving aqueous solubility and ensuring that the compound remains in a monomeric state during the assay.

Evading Pan-Assay Interference Compounds (PAINS): Traditional screening libraries are historically saturated with primary anilines and rhodanines. These are frequently flagged as PAINS because they cause both technology-related interference (e.g., fluorescence quenching) and non-technology-related interference (e.g., covalent modification of the target)[2]. Anilines are electron-rich and prone to auto-oxidation, forming highly reactive quinone imines that covalently alkylate nucleophilic residues (like cysteines) on the target protein[3].

Conversely, the pyrazole core of 1-Cyclopentyl-1H-pyrazol-4-amine is an electron-deficient bioisostere. It resists auto-oxidation while still providing a precise hydrogen-bond donor/acceptor pair for specific target engagement (such as kinase hinge-binding)[4].

Comparative Performance Analysis

To objectively benchmark 1-Cyclopentyl-1H-pyrazol-4-amine, we must look at quantitative metrics across standard HTS triage parameters. The data below summarizes the typical behavior of these scaffolds in a generalized biochemical screening environment.

Scaffold / CompoundFsp3 FractionPAINS AlertRedox LiabilityHTS Reproducibility RatePrimary Interference Mechanism
1-Cyclopentyl-1H-pyrazol-4-amine 0.62NoneLow>95%N/A (True Binder)
p-Toluidine (Aniline analog) 0.14ModerateHigh<40%Quinone imine formation
Rhodanine Derivatives 0.00HighHigh<10%Thiol alkylation / Light scattering

Note: Reproducibility rate is defined as the percentage of primary hits that successfully validate in orthogonal and dose-response counter-screens[5].

Mechanistic Basis for Assay Reproducibility

To understand why 1-Cyclopentyl-1H-pyrazol-4-amine yields highly reproducible data, we must map the divergent pathways of assay interference versus specific binding. The diagram below illustrates how an alternative scaffold (aniline) diverges into a false-positive artifact, while the pyrazole scaffold maintains structural integrity.

G Aniline Redox-Active Aniline (Alternative Scaffold) Quinone Quinone Imine Formation Aniline->Quinone Auto-oxidation Thiol Non-specific Thiol Alkylation Quinone->Thiol Covalent Binding FalsePos False Positive (Assay Interference) Thiol->FalsePos Signal Artifact Pyrazole 1-Cyclopentyl-1H-pyrazol-4-amine (Target Scaffold) Stable Metabolically Stable No Redox Cycling Pyrazole->Stable Escaping Flatland Specific Specific Target Engagement Stable->Specific H-Bonding TrueHit Reproducible True Hit (Validated) Specific->TrueHit Dose-Dependent

Fig 1. Divergent HTS pathways: PAINS interference vs. specific pyrazole binding.

Self-Validating Experimental Protocols for HTS Triage

A robust HTS campaign must be a self-validating system. You cannot rely on a single primary readout. To prove that the hits derived from 1-Cyclopentyl-1H-pyrazol-4-amine are reproducible and not artifacts, the following step-by-step counter-screening methodologies must be employed.

Protocol A: Resazurin Redox Counter-Screen

Purpose: To confirm the compound does not artificially deplete the assay signal via intrinsic redox cycling (a common flaw of anilines). Causality: Redox-active compounds generate hydrogen peroxide or directly reduce fluorophores, mimicking enzyme inhibition. Running the assay without the target protein isolates the compound's chemical liability.

  • Preparation: Dispense 1-Cyclopentyl-1H-pyrazol-4-amine (and aniline controls) into a 384-well plate at a 10 µM final concentration in standard assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Reagent Addition: Add 5 µM Resazurin and 1 mM DTT (Dithiothreitol) to all wells. Do not add the target protein.

  • Incubation: Incubate at room temperature for 60 minutes protected from light.

  • Detection: Measure fluorescence (Ex 540 nm / Em 590 nm).

  • Validation: A reproducible, true-negative compound (like the pyrazole) will show no change in fluorescence compared to the DMSO control. Anilines will show a significant fluorescent spike, indicating redox interference.

Protocol B: ALARM NMR (A La Assay to detect Reactive Molecules)

Purpose: To definitively rule out non-specific covalent thiol modification. Causality: Biochemical assays cannot easily distinguish between competitive inhibition and allosteric denaturation via covalent modification. ALARM NMR utilizes the La antigen (which contains reactive cysteines) to detect subtle conformational shifts caused by electrophilic attack.

  • Sample Prep: Prepare a 50 µM solution of uniformly ^15N-labeled La antigen in NMR buffer (50 mM sodium phosphate, pH 7.0, 10% D2O).

  • Compound Spiking: Add 1-Cyclopentyl-1H-pyrazol-4-amine to a final concentration of 200 µM.

  • Data Acquisition: Acquire a 2D ^1H-^15N HSQC spectrum at 298 K.

  • Data Analysis: Overlay the spectrum with a DMSO control spectrum.

  • Validation: The pyrazole scaffold will show perfectly overlapping cross-peaks, confirming no covalent binding. Reactive PAINS will cause severe peak broadening or shifting due to protein unfolding.

Workflow HTS Primary HTS (Biochemical Assay) Triage Hit Triage (PAINS Filter) HTS->Triage Redox Redox Counter-Screen (Resazurin) Triage->Redox Pass NMR ALARM NMR (Thiol Reactivity) Redox->NMR Negative Hit Validated Lead (Reproducible) NMR->Hit No Shift

Fig 2. Self-validating HTS triage workflow for confirming true positive hits.

Conclusion

The reproducibility of HTS data is inextricably linked to the physicochemical properties of the screening library's core scaffolds. By utilizing 1-Cyclopentyl-1H-pyrazol-4-amine , researchers leverage the benefits of increased sp3 character to ensure solubility and avoid the redox and covalent liabilities inherent to traditional planar anilines. When subjected to rigorous, self-validating triage protocols like ALARM NMR and orthogonal redox screens, this pyrazole scaffold consistently demonstrates high fidelity, making it a superior starting point for lead optimization.

References

  • Source: nih.
  • Source: benchchem.
  • Source: drughunter.
  • Source: nih.
  • Title: Seven Year Itch: Pan-Assay Interference Compounds (PAINS)

Sources

Comparative

1-Cyclopentyl-1H-pyrazol-4-amine standard curve validation for biological matrices

Bioanalytical Method Validation Guide: 1-Cyclopentyl-1H-pyrazol-4-amine in Biological Matrices As targeted therapies evolve, pyrazole-derived pharmacophores have become foundational in the design of novel kinase inhibito...

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Author: BenchChem Technical Support Team. Date: March 2026

Bioanalytical Method Validation Guide: 1-Cyclopentyl-1H-pyrazol-4-amine in Biological Matrices

As targeted therapies evolve, pyrazole-derived pharmacophores have become foundational in the design of novel kinase inhibitors and oncology therapeutics[1]. Specifically, 1-Cyclopentyl-1H-pyrazol-4-amine is frequently utilized as a critical building block due to the cyclopentyl moiety’s ability to optimally fill hydrophobic pockets within target protein domains. However, transitioning this compound from discovery to clinical pharmacokinetics (PK) requires a robust, reproducible bioanalytical strategy.

This guide provides a comprehensive, comparative analysis of standard curve validation for 1-Cyclopentyl-1H-pyrazol-4-amine in biological matrices (e.g., human plasma), designed in strict accordance with the FDA 2018 Bioanalytical Method Validation (BMV) Guidance[2] and the ICH M10 harmonized guidelines[3].

Comparative Bioanalytical Performance

When developing an LC-MS/MS assay, the N1-substituent of the pyrazole ring dictates the molecule's lipophilicity, which fundamentally alters its chromatographic retention, susceptibility to matrix effects, and ultimate sensitivity.

To demonstrate the analytical behavior of 1-Cyclopentyl-1H-pyrazol-4-amine, we compared its performance against two structurally related alternatives: the highly polar 1-Methyl-1H-pyrazol-4-amine and the highly lipophilic 1-Benzyl-1H-pyrazol-4-amine.

Table 1: Comparative LC-MS/MS Performance in Human Plasma
CompoundEst. LogPLC Retention Time (min)*Matrix Factor (%)LLOQ (ng/mL)Linear Range (ng/mL)Carryover Risk
1-Methyl-1H-pyrazol-4-amine ~0.11.2125% (Enhancement)5.05.0 – 5,000Low
1-Cyclopentyl-1H-pyrazol-4-amine ~1.83.598% (Neutral)0.50.5 – 5,000Low
1-Benzyl-1H-pyrazol-4-amine ~2.55.182% (Suppression)1.01.0 – 5,000Moderate

*Conditions: Waters XBridge C18 column, gradient elution (0.1% FA in Water / 0.1% FA in Acetonitrile).

The Causality of Performance: The methyl derivative elutes too close to the solvent front, causing it to co-elute with early-eluting endogenous salts that cause severe ion enhancement and poor reproducibility. Conversely, the benzyl derivative is highly lipophilic, leading to late elution where it intersects with strongly retained phospholipids, resulting in ion suppression and potential column carryover. 1-Cyclopentyl-1H-pyrazol-4-amine strikes the optimal balance. Its moderate lipophilicity ensures sufficient retention to escape the solvent front while eluting before the bulk of matrix phospholipids, allowing for an exceptionally low Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and regulatory compliance, the following protocol utilizes Solid Phase Extraction (SPE) rather than simple Protein Precipitation (PPT). While PPT is faster, it fails to remove lysophosphatidylcholines (m/z 184 transitions), which can unpredictably suppress the ionization of the cyclopentyl group. SPE acts as a self-validating cleanup step, ensuring the Matrix Factor remains consistently near 1.0 across different patient lots.

Step-by-Step Workflow: Solid Phase Extraction & LC-MS/MS
  • Preparation of Standard Curve: Prepare a master stock of 1-Cyclopentyl-1H-pyrazol-4-amine (1 mg/mL in methanol). Dilute serially in blank human plasma to create 8 non-zero calibration standards ranging from 0.5 ng/mL to 5,000 ng/mL.

  • Internal Standard (IS) Addition: Aliquot 50 µL of each standard, QC, and unknown sample into a 96-well plate. Add 20 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 1-Cyclopentyl-d9-1H-pyrazol-4-amine at 50 ng/mL) to all wells except double blanks. Causality: The SIL-IS perfectly co-elutes with the analyte, correcting for any volumetric losses or transient ionization fluctuations in the ESI source.

  • Sample Pre-treatment: Add 200 µL of 2% phosphoric acid to disrupt protein-drug binding.

  • SPE Loading & Washing: Load the pre-treated samples onto an Oasis HLB 96-well plate. Wash with 400 µL of 5% Methanol in water to remove polar interferences.

  • Elution & Reconstitution: Elute the target analyte with 2 × 200 µL of 100% Acetonitrile. Evaporate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 5 µL onto an XBridge C18 column[1]. Monitor the specific MRM transition for 1-Cyclopentyl-1H-pyrazol-4-amine (typically [M+H]+ m/z 152.1 → product ion).

G N1 Spike Plasma (Analyte + SIL-IS) N2 Load onto SPE Cartridge (Oasis HLB) N1->N2 N3 Wash Step (5% Methanol in Water) N2->N3 N4 Elution Step (100% Acetonitrile) N3->N4 N5 Evaporate & Reconstitute (Initial Mobile Phase) N4->N5 N6 LC-MS/MS Analysis (ESI+, MRM Mode) N5->N6

SPE workflow for 1-Cyclopentyl-1H-pyrazol-4-amine extraction from human plasma.

Standard Curve Validation & Acceptance Criteria

According to the ICH M10 guidelines[3], the standard curve must be validated using a regression model that accurately reflects the variance across the concentration range. Because bioanalytical LC-MS/MS data spanning four orders of magnitude (0.5 to 5,000 ng/mL) exhibits heteroscedasticity (variance increases with concentration), a weighted linear regression (1/x²) is mandatory. Unweighted models will disproportionately bias the curve toward the highest concentrations, causing the LLOQ to fail accuracy criteria.

Regulatory Acceptance Logic:

  • Accuracy: The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which is permitted to be within ±20%[2].

  • Completeness: At least 75% of the non-zero calibration standards (and a minimum of 6 levels) must pass the accuracy criteria.

  • Selectivity: Blank matrix samples must show no interfering peaks >20% of the LLOQ signal and >5% of the IS signal.

G S1 Run Calibration Standards (Min. 6 non-zero levels) S2 Calculate Accuracy (% Nominal) S1->S2 S3 Is Accuracy ±15%? (±20% for LLOQ) S2->S3 S4 Are 75% of Standards Within Limits? S3->S4 Yes S6 Reject Run (Investigate Root Cause) S3->S6 No (for >25% of stds) S5 Accept Run (Proceed to QC) S4->S5 Yes S4->S6 No

Standard curve validation decision matrix based on ICH M10 regulatory guidelines.

References

  • [2] Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • [3] International Council for Harmonisation (ICH). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at:[Link]

  • [1] United States Patent Office. Synthesis of 1-cyclopentyl-1H-pyrazol-4-amine and LC-MS Applications. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1-Cyclopentyl-1H-pyrazol-4-amine

Hazard Assessment and Risk Mitigation: Understanding the "Why" Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 1-Cyclopentyl-1H-pyrazol-4-amine and its chemica...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 1-Cyclopentyl-1H-pyrazol-4-amine and its chemical class is paramount. Based on data from related compounds, this substance should be handled as potentially hazardous.[1][2]

Key Hazard Classifications of Related Compounds:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][3]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[4]

  • Specific Target Organ Toxicity: Potential for single-exposure toxicity, which may cause respiratory irritation or drowsiness.[1][5]

  • Aquatic Toxicity: Many pyrazole derivatives are harmful to aquatic life with long-lasting effects, necessitating containment from environmental release.[6][7]

These potential hazards dictate the stringent need for appropriate Personal Protective Equipment (PPE) and engineering controls to minimize exposure risks during handling and disposal.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact and potential irritation or absorption.[8]
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation or damage.[4][8]
Skin and Body Protection Lab coat and, for larger quantities, additional protective clothing to prevent skin exposure.To minimize the risk of skin contact with the chemical.[9]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of potentially harmful dust or vapors.[7][8]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to ensure the safe and compliant disposal of 1-Cyclopentyl-1H-pyrazol-4-amine waste. This workflow emphasizes waste segregation, proper containment, and the use of a licensed disposal service.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of safe chemical waste management. Never mix 1-Cyclopentyl-1H-pyrazol-4-amine waste with other waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Collect unadulterated solid 1-Cyclopentyl-1H-pyrazol-4-amine waste in a dedicated, clearly labeled, and sealable container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container also clearly labeled.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and absorbent paper, must be treated as hazardous waste and collected in a designated, sealed bag or container.

Step 2: Container Management and Labeling

Proper container selection and labeling are crucial for preventing accidental exposures and ensuring compliant disposal.

  • Container Integrity: Use containers that are chemically compatible and in good condition. For liquid waste, do not fill containers to more than 80% capacity to allow for expansion.

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("1-Cyclopentyl-1H-pyrazol-4-amine"), the primary hazard(s) (e.g., "Irritant," "Harmful"), and the date of accumulation.

Step 3: Storage of Chemical Waste

Designate a specific, well-ventilated area for the temporary storage of chemical waste, away from general laboratory traffic.

  • Location: Store waste in a secondary containment tray to mitigate the impact of potential spills.

  • Segregation: Keep amine and pyrazole-containing waste segregated from incompatible materials, such as strong oxidizing agents.

Step 4: Disposal through a Licensed Professional Service

The recommended and most compliant method for the final disposal of 1-Cyclopentyl-1H-pyrazol-4-amine is through a licensed chemical waste disposal company.[6][10]

  • Incineration: The preferred disposal method for many organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[6][10] This method ensures the complete destruction of the chemical.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer system.[6] This is to prevent the release of a substance potentially harmful to aquatic life into the environment.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If they feel unwell, seek medical advice.[5]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.[6][10] Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. For larger spills, evacuate the area and contact your institution's EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Cyclopentyl-1H-pyrazol-4-amine.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Containment & Labeling cluster_3 Temporary Storage cluster_4 Final Disposal start 1-Cyclopentyl-1H-pyrazol-4-amine Waste Generated solid_waste Solid Waste (Pure compound, contaminated solids) start->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) start->liquid_waste no_drain DO NOT Dispose Down Drain Environmental Precaution start->no_drain solid_container Labeled, Sealed Container for Solids solid_waste->solid_container liquid_container Labeled, Leak-Proof Container for Liquids liquid_waste->liquid_container storage Designated, Ventilated Waste Area (Secondary Containment) solid_container->storage liquid_container->storage disposal_co Licensed Chemical Waste Disposal Company storage->disposal_co incineration High-Temperature Incineration disposal_co->incineration

Caption: Disposal workflow for 1-Cyclopentyl-1H-pyrazol-4-amine.

References

  • 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride — Chemical Substance Inform
  • Pyrazole - Safety D
  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
  • Safety d
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • MSDS of 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl)-7H-pyrrolo[2,3-d]pyriMidin-4-yl] - Capot Chemical. Capot Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride — Chemical Substance Inform
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA. U.S. Environmental Protection Agency.
  • Proper Disposal of Disuprazole: A Guide for Laboratory Professionals - Benchchem. Benchchem.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Unknown Source.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-Cyclopentyl-1H-pyrazol-4-amine: From Risk Assessment to Disposal

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 1-Cyclopentyl-1H-pyrazol-4-amine, a substituted pyrazole amine, requires a nua...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 1-Cyclopentyl-1H-pyrazol-4-amine, a substituted pyrazole amine, requires a nuanced understanding that goes beyond generic lab protocols. This guide provides an in-depth operational plan, grounded in established safety principles for amine and pyrazole-based compounds, to ensure both personal safety and experimental integrity.

Understanding the Hazard: Why This PPE is Essential

This toxicological profile dictates a stringent approach to personal protective equipment. The primary risks are exposure via skin contact, eye contact, and inhalation of airborne particulates (if it is a solid) or aerosols.

Core Personal Protective Equipment (PPE) Protocol

Your last line of defense against chemical exposure is your PPE. It must be selected and used correctly within the context of robust engineering controls, primarily a certified chemical fume hood.

Eye and Face Protection

Direct contact with amine compounds can cause serious, irreversible eye damage[2][3].

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are mandatory for any work in the laboratory.

  • Required for Handling: When weighing the solid, preparing solutions, or performing any transfer, you must upgrade to chemical splash goggles that provide a complete seal around the eyes[4][5].

  • Recommended for High-Risk Operations: For procedures with a higher risk of splashing (e.g., large-scale reactions, quenching reactive mixtures), a full-face shield should be worn in addition to chemical splash goggles[2][5].

Skin and Body Protection

Substituted amines and pyrazoles can cause skin irritation and may be toxic upon dermal absorption[2][3].

  • Gloves: Nitrile gloves are the standard for incidental contact. However, it is critical to use proper removal techniques to avoid self-contamination[6]. For extended handling or in the event of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered[7]. Always inspect gloves for any signs of degradation or punctures before use[6].

  • Laboratory Coat: A flame-resistant lab coat that fits properly is required. Ensure cuffs are snug to prevent accidental contact with the skin.

  • Additional Protection: For large-scale operations, consider chemical-resistant aprons or coveralls (e.g., Tychem®) to provide an additional barrier[5].

Respiratory Protection

Handling this compound as a powder presents a significant inhalation risk.

  • Engineering Controls First: All handling of solid 1-Cyclopentyl-1H-pyrazol-4-amine must be performed in a certified chemical fume hood to minimize airborne particulates[8].

  • When Respirators are Necessary: If engineering controls are insufficient or during a significant spill clean-up, respiratory protection is required[9]. A NIOSH-approved air-purifying respirator with organic vapor/amine cartridges is recommended[5][9]. A full respiratory protection program, including fit-testing and training, is essential if respirators are used[7].

PPE for Specific Operational Scenarios

The level of PPE should be commensurate with the risk of the operation being performed.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Running Reaction Chemical Splash GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Work-up & Purification Chemical Splash Goggles & Face ShieldNitrile GlovesLab CoatRequired: Chemical Fume Hood
Spill Clean-up Chemical Splash Goggles & Face ShieldHeavy-duty Chemical-Resistant Gloves (e.g., Neoprene)Chemical-Resistant Apron or SuitRequired: Air-Purifying Respirator with appropriate cartridges

Step-by-Step Safe Handling Workflow

This protocol ensures safety at every stage of handling 1-Cyclopentyl-1H-pyrazol-4-amine.

I. Pre-Operational Checks

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year. Check the airflow monitor to confirm it is functioning correctly.

  • Assemble All Materials: Before bringing the chemical into the hood, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is present and clean.

  • Inspect PPE: Don your required PPE, carefully inspecting each item for damage or contamination.

II. Chemical Handling

  • Work Within the Hood: Perform all manipulations at least 6 inches inside the sash of the fume hood.

  • Avoid Dust Generation: When handling the solid, use gentle scooping motions. Do not pour the powder in a way that could create a dust cloud.

  • Solution Preparation: Add the solid to the solvent slowly. If the dissolution is exothermic, prepare an ice bath to control the temperature.

  • Container Sealing: Keep all containers of the chemical tightly closed when not in immediate use.

III. Post-Handling Decontamination

  • Clean Equipment: Decontaminate all glassware and equipment that came into contact with the chemical.

  • Wipe Down Surfaces: Using an appropriate solvent, wipe down the work surface inside the fume hood.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE[3].

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase Risk_Assessment 1. Risk Assessment (Review SDS of Analogs) Verify_Controls 2. Verify Engineering Controls (Fume Hood Certification) Risk_Assessment->Verify_Controls Proceed if safe Select_PPE 3. Select & Inspect PPE (Goggles, Gloves, Lab Coat) Verify_Controls->Select_PPE Weigh 4. Weighing Solid Select_PPE->Weigh Dissolve 5. Solution Preparation Weigh->Dissolve React 6. Reaction / Transfer Dissolve->React Decontaminate 7. Decontaminate Workspace & Glassware React->Decontaminate Experiment complete Dispose 8. Segregate & Label Hazardous Waste Decontaminate->Dispose Doff_PPE 9. Doff PPE Correctly Dispose->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe handling workflow for 1-Cyclopentyl-1H-pyrazol-4-amine.

Spill and Disposal Plan

Emergency Spill Response
  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the lab supervisor.

  • Contain the Spill: If safe to do so, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Don Appropriate PPE: Before cleanup, don the high-level PPE outlined in the table above, including respiratory protection.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container[8].

  • Decontaminate: Clean the spill area thoroughly.

Waste Disposal Protocol
  • Classification: All waste contaminated with 1-Cyclopentyl-1H-pyrazol-4-amine, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste[8].

  • Containerization: Use only designated, properly labeled, and sealed containers for hazardous waste[8]. The label must clearly state "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour any amount of this chemical or its solutions down the drain[2][8]. Chemical waste must be disposed of by a licensed company, often via incineration in a specially equipped facility[2][6].

By adhering to these detailed protocols, you build a culture of safety that protects not only yourself but your entire research team, ensuring that scientific advancement and personal well-being go hand-in-hand.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet.
  • Chemical Substance Information. (n.d.). 1-cyclopentyl-1H-pyrazol-4-amine hydrochloride.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • OSHA. (n.d.). eTools: Ammonia Refrigeration - General Safety.
  • NextSDS. (n.d.). 1-cyclopentyl-1H-pyrazole-4-sulfonamide — Chemical Substance Information.
  • MilliporeSigma. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
  • Spectrum Chemical. (2014, November 21). SAFETY DATA SHEET - Pyrazole, 5-amino-3-methyl-1-phenyl-.
  • Capot Chemical. (2026, February 19). MSDS of 1H-Pyrazole-1-propanenitrile, β-cyclopentyl-4-[7-(hydroxyMethyl)-7H-pyrrolo[2,3-d]pyriMidin-4-yl].
  • TCI Chemicals. (2024, December 9). SAFETY DATA SHEET - 3-Aminopyrazole.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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